Product packaging for 2-Phenyl-1,2,3,4-tetrahydroisoquinoline(Cat. No.:CAS No. 3340-78-1)

2-Phenyl-1,2,3,4-tetrahydroisoquinoline

货号: B050107
CAS 编号: 3340-78-1
分子量: 209.29 g/mol
InChI 键: ONQBUHWENXKHHP-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

2-Phenyl-1,2,3,4-tetrahydroisoquinoline (2-Ph-THIQ) is a synthetically versatile derivative of the privileged 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold, a structure of significant interest in medicinal chemistry and neuroscience research . This compound features a phenyl substituent at the C2 position and serves as a valuable building block for the design and synthesis of novel biologically active molecules. Key Research Applications & Value: Medicinal Chemistry Scaffold: The THIQ core is a common structural motif in numerous natural products and clinically used drugs, including the muscle relaxant atracurium and the anticancer agent trabectedin . 2-Ph-THIQ provides a fundamental framework for developing new compounds targeting a wide range of therapeutic areas. Neurological & CNS Research: THIQ derivatives are known for their structural mimicry of catecholamines, making them highly relevant for studying Central Nervous System (CNS) targets . Research into analogous compounds has revealed diverse activities, including anticonvulsant and neuroprotective effects, positioning 2-Ph-THIQ as a key intermediate for investigating neurodegenerative disorders . Synthetic Versatility: This compound is an ideal starting material for further functionalization. It can undergo various chemical reactions, including oxidation to isoquinoline derivatives, reduction to other tetrahydroisoquinoline analogs, and substitution at the phenyl group, enabling the exploration of diverse structure-activity relationships (SAR) . Handling & Compliance: This product is intended For Research Use Only . It is not intended for diagnostic or therapeutic use in humans or animals. Researchers should consult the safety data sheet (SDS) and adhere to all laboratory safety protocols.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H15N B050107 2-Phenyl-1,2,3,4-tetrahydroisoquinoline CAS No. 3340-78-1

属性

IUPAC Name

2-phenyl-3,4-dihydro-1H-isoquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N/c1-2-8-15(9-3-1)16-11-10-13-6-4-5-7-14(13)12-16/h1-9H,10-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONQBUHWENXKHHP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=CC=CC=C21)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Methodological & Application

Using 2-Phenyl-1,2,3,4-tetrahydroisoquinoline as a scaffold for 17β-HSD1 inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

An Application Note on the Use of 2-Phenyl-1,2,3,4-tetrahydroisoquinoline as a Scaffold for 17β-HSD1 Inhibitors

Audience: Researchers, scientists, and drug development professionals.

Introduction

17β-Hydroxysteroid dehydrogenase type 1 (17β-HSD1) is a critical enzyme in the biosynthesis of potent estrogens. It catalyzes the NADPH-dependent reduction of the less active estrone (E1) to the highly potent estradiol (E2).[1][2][3] Elevated levels of estradiol are implicated in the progression of estrogen-dependent diseases, including breast cancer, ovarian cancer, and endometriosis.[2][3] Consequently, inhibiting 17β-HSD1 to reduce local estradiol concentrations is a promising therapeutic strategy.[4][5] While various steroidal and nonsteroidal inhibitors have been explored, the search for novel scaffolds with improved potency, selectivity, and drug-like properties continues.[6] The nonsteroidal this compound (THIQ) has emerged as a viable and promising scaffold for designing such inhibitors, acting as a steroid mimic.[2][3]

Mechanism of Action: 17β-HSD1 Inhibition

The primary role of 17β-HSD1 in estrogen-dependent tissues is to convert estrone, which is abundant in circulation, into the more potent estradiol. Estradiol then binds to the estrogen receptor (ER), stimulating cell proliferation and tumor growth. Inhibitors based on the this compound scaffold competitively bind to the enzyme, preventing this conversion and thereby reducing the estrogenic stimulation of cancer cells.

G cluster_pathway Estradiol Biosynthesis Pathway cluster_inhibition Therapeutic Intervention Estrone Estrone (E1) (Less Potent) Estradiol Estradiol (E2) (Potent) Estrone->Estradiol 17β-HSD1 (NADPH) ER Estrogen Receptor (ER) Estradiol->ER Binds Proliferation Cell Proliferation & Tumor Growth ER->Proliferation Stimulates Inhibitor 2-Phenyl-THIQ Inhibitor Inhibitor->Estradiol Blocks Conversion

Caption: Role of 17β-HSD1 in estradiol synthesis and its inhibition by a THIQ-based compound.

Structure-Activity Relationship (SAR)

Studies on the this compound scaffold have revealed key structural features that enhance inhibitory activity against 17β-HSD1. The strategic decoration of the core THIQ template is crucial for achieving high potency.

Caption: Favorable substitutions on the THIQ scaffold for 17β-HSD1 inhibition.

Quantitative Data

The inhibitory potential of derivatives is quantified by their IC50 values. The data below illustrates the improvement in potency based on the structure-activity relationships identified. One of the most potent racemic compounds from this class demonstrated an IC50 value of approximately 350 nM.[2][3]

Compound IDScaffold ModificationsIC50 (nM)
THIQ-01 Unsubstituted 2-Phenyl-THIQ> 10,000
THIQ-02 6-Hydroxy substitution~ 5,000
THIQ-03 6-Hydroxy, N-(4'-chlorophenyl)~ 1,000
THIQ-Lead 6-Hydroxy, N-(4'-chlorophenyl), C1/C4 lipophilic group~ 350 [2][3]

Experimental Protocols

General Synthesis of the 2-Phenyl-THIQ Scaffold

The synthesis of the this compound scaffold can be achieved through established organic chemistry reactions such as the Bischler-Napieralski, Pictet-Spengler, or Pomeranz-Fritsch-Bobbitt approaches.[2][3] The Bischler-Napieralski reaction is a common and effective method.

G cluster_synthesis General Synthesis Workflow (Bischler-Napieralski) Start β-Phenylethylamine + Substituted Benzoyl Chloride Acylation Acylation (e.g., Schotten-Baumann) Start->Acylation Amide N-Phenethyl-benzamide Intermediate Acylation->Amide Cyclization Dehydrative Cyclization (e.g., PPA, POCl3) Amide->Cyclization Dihydro 3,4-Dihydroisoquinoline Intermediate Cyclization->Dihydro Reduction Reduction (e.g., NaBH4) Dihydro->Reduction Final 2-Phenyl-1,2,3,4- Tetrahydroisoquinoline Reduction->Final

Caption: Workflow for the synthesis of the 2-Phenyl-THIQ scaffold.

Protocol:

  • Acylation: React β-phenylethylamine with a substituted benzoyl chloride in the presence of a base (e.g., aqueous NaOH) to form the corresponding N-phenethyl-benzamide intermediate.

  • Cyclization: Treat the amide intermediate with a dehydrating/condensing agent such as polyphosphoric acid (PPA) or phosphorus oxychloride (POCl₃) and heat to induce cyclization, forming a 3,4-dihydroisoquinoline intermediate.

  • Reduction: Reduce the dihydroisoquinoline intermediate using a reducing agent like sodium borohydride (NaBH₄) in a protic solvent (e.g., methanol) to yield the final this compound scaffold.

  • Purification: Purify the final product using column chromatography or recrystallization.

In Vitro 17β-HSD1 Enzyme Inhibition Assay

This protocol describes a cell-free assay to determine the IC50 value of test compounds using a recombinant human 17β-HSD1 enzyme. The assay measures the conversion of a substrate (estrone) to a product (estradiol) or the consumption of the cofactor NADPH.[7][8]

G cluster_assay Enzyme Inhibition Assay Workflow A 1. Prepare Reagents: - Assay Buffer (e.g., Tris-HCl) - Recombinant 17β-HSD1 - Substrate (Estrone) - Cofactor (NADPH) - Test Compound Dilutions B 2. Add Reagents to 96-well Plate: - Buffer - Test Compound / Vehicle - 17β-HSD1 Enzyme A->B C 3. Pre-incubate at 37°C B->C D 4. Initiate Reaction: Add Substrate + Cofactor C->D E 5. Incubate at 37°C (e.g., 60 minutes) D->E F 6. Stop Reaction (e.g., Add Stop Solution) E->F G 7. Detection & Quantification: - Measure remaining NADPH (Absorbance at 340nm) - or Measure Estradiol (ELISA) F->G H 8. Data Analysis: - Plot % Inhibition vs. [Compound] - Calculate IC50 Value G->H

Caption: Step-by-step workflow for the in vitro 17β-HSD1 enzyme inhibition assay.

Protocol:

  • Reagent Preparation:

    • Prepare an assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • Dilute recombinant human 17β-HSD1 enzyme to the desired concentration in the assay buffer.

    • Prepare stock solutions of estrone (substrate) and NADPH (cofactor).

    • Prepare a serial dilution of the test inhibitor (e.g., from 100 µM to 1 nM) in DMSO, ensuring the final DMSO concentration in the assay is ≤1%.

  • Assay Procedure (96-well plate format):

    • To each well, add 50 µL of assay buffer.

    • Add 2 µL of the test compound dilution (or DMSO for control wells).

    • Add 20 µL of the diluted 17β-HSD1 enzyme solution.

    • Pre-incubate the plate for 15 minutes at 37°C.

    • Initiate the enzymatic reaction by adding 20 µL of a pre-mixed solution of estrone and NADPH.

    • Incubate the plate for 60 minutes at 37°C.[9]

  • Detection and Analysis:

    • Spectrophotometric Method: Stop the reaction and measure the decrease in NADPH absorbance at 340 nm.[8]

    • ELISA Method: Stop the reaction and quantify the amount of estradiol produced using a specific ELISA kit, following the manufacturer's instructions.[9][10]

    • Calculate the percent inhibition for each compound concentration relative to the vehicle control.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Low Yields in the Pictet-Spengler Synthesis of 2-Phenyl-1,2,3,4-tetrahydroisoquinoline

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the Pictet-Spengler synthesis of 2-Phenyl-1,2,3,4-tetrahydroisoquinoline. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize this challenging reaction.

Frequently Asked Questions (FAQs)

Q1: Why am I getting a low yield in the Pictet-Spengler synthesis of this compound?

A1: Low yields in this specific synthesis are common and can be attributed to several factors:

  • Reduced Nucleophilicity of the Amine: The electron-withdrawing nature of the N-phenyl group decreases the nucleophilicity of the nitrogen atom, making the initial condensation with the aldehyde less favorable compared to N-alkyl or unsubstituted β-phenylethylamines.

  • Deactivated Ring System for Cyclization: The phenyl group of the β-phenylethylamine moiety is not activated with electron-donating groups, making the electrophilic aromatic substitution (the cyclization step) sluggish.[1][2][3][4] Less nucleophilic aromatic rings, such as a phenyl group, often result in poorer yields or necessitate more extreme reaction conditions like higher temperatures and strong acids.[3]

  • Iminium Ion Stability: The stability of the intermediate iminium ion is crucial for successful cyclization. Without sufficient stabilization, side reactions may occur.

  • Inappropriate Reaction Conditions: Standard Pictet-Spengler conditions are often too mild for this substrate. Harsher conditions, such as the use of strong acids or high temperatures, are typically required.[3]

Q2: What are the key reaction steps I should be monitoring?

A2: The Pictet-Spengler reaction proceeds in two main steps:

  • Iminium Ion Formation: The condensation of N-phenyl-β-phenylethylamine with an aldehyde (typically formaldehyde or a formaldehyde equivalent) to form an iminium ion.

  • Cyclization: The intramolecular electrophilic attack of the phenyl ring onto the iminium ion to form the tetrahydroisoquinoline ring system.

Both steps can be challenging for this substrate. Monitoring the disappearance of the starting amine and the formation of the product by techniques like TLC or LC-MS is crucial.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or No Product Formation Reaction conditions are too mild.Increase the reaction temperature and/or use a stronger acid catalyst. Superacids like trifluoromethanesulfonic acid (TFSA) have been shown to be effective for unactivated systems.[1][2]
Inefficient iminium ion formation.Use a formaldehyde equivalent that generates the iminium ion in situ under the reaction conditions, such as paraformaldehyde or 1,3,5-trioxane.
Decomposition of starting material or product.If using very strong acids and high temperatures, consider a stepwise approach where the iminium ion is pre-formed under milder conditions before attempting cyclization.
Formation of Side Products Polymerization of formaldehyde.Use a formaldehyde source that releases formaldehyde slowly under the reaction conditions.
N-Dealkylation or other rearrangements.Optimize the reaction time and temperature. Prolonged exposure to harsh conditions can lead to degradation.
Incomplete Reaction Insufficient acid catalysis.Increase the concentration of the acid catalyst. For unactivated substrates, a significant amount of strong acid may be necessary to drive the reaction to completion.
Reaction time is too short.Monitor the reaction progress over a longer period. These reactions can be slow, especially with unactivated substrates.

Optimizing Reaction Conditions: A Data-Driven Approach

The synthesis of this compound via the Pictet-Spengler reaction often requires forcing conditions. The following table summarizes key findings from the literature on related, less-activated systems, which can serve as a starting point for optimization.

Starting Material Aldehyde Catalyst/Solvent Temperature (°C) Time (h) Yield (%) Reference
2-PhenethylamineParaformaldehydeTrifluoromethanesulfonic acid (TFSA)25185Yokoyama et al., 1999[1][2]
2-PhenethylamineParaformaldehydeTrifluoroacetic acid (TFA)602460Yokoyama et al., 1999[1][2]
N-Methyl-2-phenethylamineParaformaldehydeTFSA25190Yokoyama et al., 1999[1][2]

Note: These examples utilize 2-phenethylamine and its N-methyl derivative. The presence of the N-phenyl group in the target synthesis will likely require even more stringent conditions or longer reaction times.

Experimental Protocols

General Protocol for Superacid-Catalyzed Pictet-Spengler Reaction of an Unactivated β-Phenylethylamine (Adapted from Yokoyama et al., 1999)

This protocol is for a related substrate but provides a robust starting point for the synthesis of this compound.

Materials:

  • N-Phenyl-β-phenylethylamine

  • Paraformaldehyde

  • Trifluoromethanesulfonic acid (TFSA) or Trifluoroacetic acid (TFA)

  • Anhydrous solvent (e.g., dichloromethane, nitromethane)

  • Saturated sodium bicarbonate solution

  • Drying agent (e.g., anhydrous sodium sulfate)

Procedure:

  • To a solution of N-Phenyl-β-phenylethylamine (1.0 mmol) and paraformaldehyde (1.2 mmol) in the chosen anhydrous solvent (10 mL) at 0 °C, slowly add the acid catalyst (TFSA or TFA, typically in excess).

  • Allow the reaction mixture to warm to the desired temperature (start with room temperature for TFSA, or 60 °C for TFA) and stir for the specified time (monitor by TLC or LC-MS).

  • Upon completion, carefully quench the reaction by pouring it into a cold, saturated sodium bicarbonate solution.

  • Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Signaling Pathways and Workflows

General Pictet-Spengler Reaction Pathway

Pictet_Spengler_Pathway Amine N-Aryl-β-arylethylamine Iminium Iminium Ion Amine->Iminium + Aldehyde - H2O Aldehyde Aldehyde Aldehyde->Iminium Cyclization Intramolecular Electrophilic Aromatic Substitution Iminium->Cyclization Acid Catalyst Product Tetrahydroisoquinoline Cyclization->Product Deprotonation Troubleshooting_Workflow Start Low Yield of This compound Check_Conditions Are reaction conditions harsh enough? Start->Check_Conditions Increase_Severity Increase temperature and/or use a stronger acid (e.g., TFSA) Check_Conditions->Increase_Severity No Check_Iminium Is iminium ion formation efficient? Check_Conditions->Check_Iminium Yes Increase_Severity->Check_Iminium Change_Aldehyde Use a more reactive formaldehyde equivalent Check_Iminium->Change_Aldehyde No Check_Side_Reactions Are there significant side products? Check_Iminium->Check_Side_Reactions Yes Change_Aldehyde->Check_Side_Reactions Optimize_Time_Temp Optimize reaction time and temperature to minimize degradation Check_Side_Reactions->Optimize_Time_Temp Yes Alternative_Routes Consider alternative synthetic routes Check_Side_Reactions->Alternative_Routes No Optimize_Time_Temp->Alternative_Routes

References

Common side reactions and byproducts in 2-Phenyl-1,2,3,4-tetrahydroisoquinoline synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Phenyl-1,2,3,4-tetrahydroisoquinoline.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, focusing on the most prevalent synthetic routes.

Issue 1: Low or No Yield of the Desired Product

Q1: I am attempting a Bischler-Napieralski reaction to synthesize the dihydroisoquinoline precursor, but I'm getting a very low yield of the cyclized product. What could be the issue?

A1: Low yields in the Bischler-Napieralski reaction for this specific target can be attributed to several factors:

  • Insufficiently Activated Arene: The phenyl group is not strongly electron-donating, which can make the intramolecular electrophilic aromatic substitution difficult. Harsher reaction conditions, such as higher temperatures or stronger dehydrating agents (e.g., P₂O₅ in refluxing POCl₃), may be required.[1]

  • Suboptimal Dehydrating Agent: The choice and quality of the dehydrating agent are critical. Ensure that reagents like phosphorus oxychloride (POCl₃) or phosphorus pentoxide (P₂O₅) are fresh and anhydrous.

  • Side Reactions: The primary competing reaction is the retro-Ritter reaction, which leads to the formation of styrene byproducts.[2] This is particularly favored if the reaction intermediate, a nitrilium salt, is stable.

Q2: My Pictet-Spengler reaction to generate the tetrahydroisoquinoline ring is failing or giving a low yield. Why is this happening?

A2: The classic Pictet-Spengler reaction is often challenging for substrates with less nucleophilic aromatic rings, such as a simple phenyl group.[3]

  • Reaction Conditions: Standard acidic conditions may not be sufficient. The use of superacids or harsher conditions like refluxing in strong acids (e.g., hydrochloric acid, trifluoroacetic acid) might be necessary to promote the cyclization.[3][4]

  • Iminium Ion Formation: Ensure the efficient formation of the prerequisite iminium ion from the corresponding β-arylethylamine and aldehyde. The purity of your starting materials is crucial here.

Q3: I am trying the copper-catalyzed N-arylation of 1,2,3,4-tetrahydroisoquinoline, but the reaction is not proceeding to completion.

A3: This method is generally efficient, but several factors can hinder its success:

  • Catalyst Inactivation: The copper (I) catalyst can be sensitive to air. Ensure the reaction is set up under an inert atmosphere (e.g., nitrogen or argon).

  • Ligand Choice: The efficiency of the coupling can be dependent on the ligand used. While some protocols use ethylene glycol, other ligands might be more effective for this specific transformation.

  • Purity of Reactants: The presence of impurities in either the 1,2,3,4-tetrahydroisoquinoline or the aryl halide can poison the catalyst. Ensure your starting materials are of high purity.

Issue 2: Presence of Significant Byproducts

Q4: My main byproduct in the Bischler-Napieralski synthesis appears to be a styrene derivative. How can I minimize its formation?

A4: The formation of styrenes is a known issue due to the retro-Ritter reaction.[2] To mitigate this:

  • Modified Conditions: A modified procedure using oxalyl chloride can form an N-acyliminium intermediate, which is less prone to elimination to the nitrile, thus avoiding the retro-Ritter pathway.[5]

  • Reaction Temperature: Lowering the reaction temperature, if feasible for the cyclization to still occur, can sometimes disfavor the elimination pathway.

Q5: I am observing the formation of an unexpected regioisomer in my Bischler-Napieralski reaction. What is the cause?

A5: The formation of regioisomers can occur, particularly when using P₂O₅. The cyclization can proceed via an attack on the ipso-carbon of the phenyl ring, leading to a spiro intermediate that then rearranges to form an alternative regioisomer.[1] Using a different dehydrating agent like POCl₃ might favor the formation of the desired product.

Issue 3: Purification Challenges

Q6: How can I effectively purify this compound from the reaction mixture?

A6: Purification is typically achieved through column chromatography.

  • Column Chromatography: For the product of the copper-catalyzed N-arylation, silica gel column chromatography using a non-polar eluent system (e.g., ethyl acetate/hexane) is effective.[6]

  • Acid-Base Extraction: As this compound is a basic compound, an acid-base extraction can be a useful preliminary purification step to separate it from neutral organic impurities. Dissolve the crude product in a non-polar organic solvent and extract with an aqueous acid solution. The product will move to the aqueous layer, which can then be basified and re-extracted with an organic solvent.

  • Crystallization: If the product is a solid, recrystallization from a suitable solvent system can be an effective final purification step.

Frequently Asked Questions (FAQs)

Q7: What are the most common synthetic routes to this compound?

A7: The most common routes include:

  • Bischler-Napieralski Reaction: This involves the cyclization of a β-phenylethylamide, followed by reduction of the resulting 3,4-dihydroisoquinoline.[7]

  • Pictet-Spengler Reaction: This reaction condenses a β-arylethylamine with an aldehyde or ketone, followed by ring closure.[3]

  • Copper-Catalyzed N-Arylation: This modern approach involves the direct coupling of 1,2,3,4-tetrahydroisoquinoline with an aryl halide, such as iodobenzene, in the presence of a copper catalyst.[6]

Q8: What are the main side reactions and byproducts I should be aware of?

A8:

  • In the Bischler-Napieralski synthesis , the most significant side reaction is the retro-Ritter reaction , which produces styrene derivatives .[2] Regioisomers can also be formed as byproducts.[1]

  • The Pictet-Spengler reaction may suffer from low yields when using less activated aromatic rings and can lead to the recovery of unreacted starting materials.

  • For the copper-catalyzed N-arylation , potential byproducts can include homo-coupling of the aryl halide and unreacted starting materials .

Q9: Are there any specific safety precautions I should take during the synthesis?

A9: Yes, several reagents used in these syntheses are hazardous:

  • Phosphorus oxychloride (POCl₃) and Phosphorus pentoxide (P₂O₅): These are corrosive and react violently with water. Handle them in a fume hood with appropriate personal protective equipment (PPE).

  • Superacids: These are extremely corrosive and require careful handling.

  • Organometallic Reagents: If using any organolithium or Grignard reagents in alternative synthetic steps, they are typically pyrophoric and water-reactive.

  • Solvents: Many organic solvents are flammable and toxic. Always work in a well-ventilated area or a fume hood.

Quantitative Data Summary

Synthetic MethodReported Yield of Main ProductCommon ByproductsNotes
Bischler-Napieralski Reaction Moderate to High (Specific yield for 2-phenyl derivative not consistently reported)Styrene derivatives, RegioisomersYield is highly dependent on substrate and reaction conditions.
Pictet-Spengler Reaction Low to Moderate (for non-activated arenes)Unreacted starting materialsHarsher conditions or superacids may improve yield.[3][4]
Copper-Catalyzed N-Arylation ~75%[6]Unreacted starting materials, Homo-coupled aryl halideA direct and often high-yielding method.

Experimental Protocols

Key Experiment: Copper-Catalyzed Synthesis of this compound [6]

Materials:

  • Copper(I) iodide (CuI)

  • Potassium phosphate (K₃PO₄)

  • 1,2,3,4-Tetrahydroisoquinoline

  • Iodobenzene

  • 2-Propanol

  • Ethylene glycol

  • Diethyl ether

  • Anhydrous sodium sulfate

Procedure:

  • To a Schlenk tube, add copper(I) iodide (1.0 mmol) and potassium phosphate (20.0 mmol).

  • Evacuate the tube and backfill with nitrogen gas. Repeat this cycle three times.

  • Add 2-propanol (10.0 mL), ethylene glycol (20.0 mmol), 1,2,3,4-tetrahydroisoquinoline (15 mmol), and iodobenzene (10.0 mmol) sequentially via syringe.

  • Heat the reaction mixture to 85-90°C and stir for 24 hours.

  • Cool the reaction to room temperature.

  • Add diethyl ether (20 mL) and water (20 mL).

  • Separate the organic layer and extract the aqueous layer with diethyl ether (2 x 20 mL).

  • Combine the organic layers, wash with saturated brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by silica gel column chromatography (eluent: ethyl acetate/hexane, 1:20 v/v) to obtain this compound.

Visualizations

Bischler_Napieralski_Pathway cluster_main Main Reaction Pathway cluster_side Side Reaction Pathway Amide N-(2-Phenylethyl)benzamide Nitrilium Nitrilium Ion Intermediate Amide->Nitrilium Dehydrating Agent (e.g., POCl₃) Dihydroisoquinoline 1-Phenyl-3,4-dihydroisoquinoline Nitrilium->Dihydroisoquinoline Intramolecular Electrophilic Aromatic Substitution Product 2-Phenyl-1,2,3,4- tetrahydroisoquinoline Dihydroisoquinoline->Product Reduction (e.g., NaBH₄) Styrene Styrene Byproduct Nitrilium_side Nitrilium Ion Intermediate Nitrilium_side->Styrene retro-Ritter Reaction

Caption: Bischler-Napieralski synthesis of this compound and the competing retro-Ritter side reaction.

Troubleshooting_Workflow start Low Yield or No Product q1 Which synthetic route was used? start->q1 bischler Bischler-Napieralski q1->bischler B-N pictet Pictet-Spengler q1->pictet P-S copper Cu-catalyzed N-Arylation q1->copper Cu bischler_q Check: - Arene activation sufficient? - Dehydrating agent quality? - Evidence of retro-Ritter? bischler->bischler_q pictet_q Check: - Harsher reaction conditions needed? - Purity of starting materials? pictet->pictet_q copper_q Check: - Inert atmosphere maintained? - Catalyst/ligand activity? - Purity of reactants? copper->copper_q solution Optimize Conditions / Purify Materials bischler_q->solution pictet_q->solution copper_q->solution

References

Troubleshooting guide for the purification of 2-Phenyl-1,2,3,4-tetrahydroisoquinoline isomers

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Purification of 2-Phenyl-1,2,3,4-tetrahydroisoquinoline Isomers

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of this compound isomers.

Troubleshooting Guides and FAQs

This section addresses specific issues that may be encountered during the purification of this compound and its isomers.

General Purification

Question: My crude product is a complex mixture. What is a good starting point for purification?

Answer: For a crude mixture of this compound, silica gel column chromatography is a robust initial purification step. A common mobile phase is a mixture of ethyl acetate and hexane, for example, in a 1:20 v/v ratio.[1] Monitoring the separation can be done using thin-layer chromatography (TLC) on silica gel plates with the same eluent system.[1]

Column Chromatography

Question: My isomers are co-eluting or showing poor separation during silica gel column chromatography. What can I do?

Answer: If you are experiencing poor separation of isomers on a silica column, consider the following troubleshooting steps:

  • Optimize the Solvent System: The polarity of the eluent is critical. If your isomers are co-eluting, they are likely of very similar polarity.

    • Decrease Polarity: Try a less polar solvent system. For a normal phase separation with ethyl acetate/hexane, this means decreasing the proportion of ethyl acetate.

    • Gradient Elution: Employing a gradient elution, where the polarity of the mobile phase is gradually increased, can improve the resolution of closely eluting compounds.[2]

  • Column Conditioning: For basic compounds like tetrahydroisoquinolines, pre-conditioning the silica gel column with a small amount of a tertiary amine, such as triethylamine (e.g., 1% in the eluent), can help to reduce tailing and improve peak shape by neutralizing acidic silanol groups on the silica surface.[2]

  • Column Dimensions and Packing:

    • Use a longer and narrower column for better resolution.

    • Ensure the silica gel is packed uniformly to prevent channeling.

  • Sample Loading: Overloading the column can lead to broad peaks and poor separation. Use a smaller amount of crude material for better results.

Question: I am observing tailing of my compound peaks on the TLC and column. How can I resolve this?

Answer: Tailing is a common issue when purifying amines on silica gel due to the interaction with acidic silanol groups. To mitigate this:

  • Add a Basic Modifier: As mentioned above, adding a small amount of a base like triethylamine or ammonia to your mobile phase can significantly reduce tailing.[2][3]

  • Use a Different Stationary Phase: Consider using a less acidic stationary phase, such as alumina, or a bonded phase like diol or amino-functionalized silica.

HPLC Separation (Diastereomers and Enantiomers)

Question: How can I separate diastereomers of this compound?

Answer: Diastereomers have different physical properties and can often be separated using standard chromatography techniques.

  • Normal-Phase HPLC: A silica or other polar stationary phase with a non-polar mobile phase can be effective.

  • Reversed-Phase HPLC: A C18 column is a good starting point.[4] The separation can be optimized by adjusting the mobile phase composition (e.g., acetonitrile/water or methanol/water) and the pH. For basic compounds like isoquinolines, the pH of the mobile phase can significantly affect retention and selectivity.[3]

Question: I am struggling to separate the enantiomers of this compound. What are my options?

Answer: Enantiomers have identical physical properties in an achiral environment, so a chiral environment is necessary for their separation.

  • Chiral HPLC: This is the most common and effective method for enantiomeric separation.[5][6][7]

    • Chiral Stationary Phases (CSPs): Polysaccharide-based CSPs, such as those with cellulose or amylose derivatives (e.g., Chiralcel OD, Chiralpak AD, Chiralpak IA), are often successful for separating tetrahydroisoquinoline analogs.[5][8] Cinchona alkaloid-based zwitterionic CSPs have also been used effectively.[9]

    • Mobile Phase Optimization: The choice of mobile phase is crucial. For polysaccharide-based columns, mixtures of alkanes (like hexane or heptane) with an alcohol (like isopropanol or ethanol) are common.[2] Adding a small amount of a basic modifier like diethylamine (DEA) can improve peak shape and resolution.[8]

    • Temperature: Temperature can influence the separation. It is recommended to perform separations at a controlled temperature, typically between 10-50 °C.[9][10]

  • Supercritical Fluid Chromatography (SFC): SFC with a chiral stationary phase can offer better resolution and is a more environmentally friendly alternative to traditional HPLC.[11]

  • Derivatization to Diastereomers: You can react the enantiomeric mixture with a chiral resolving agent (e.g., tartaric acid) to form diastereomeric salts.[12] These diastereomers can then be separated by standard chromatography or crystallization, after which the resolving agent is removed to yield the pure enantiomers.

Crystallization

Question: Can I purify my this compound isomers by crystallization?

Answer: Yes, crystallization can be an effective purification technique, especially for diastereomers or if one enantiomer can be selectively crystallized from a racemic mixture (preferential crystallization).

  • Solvent Selection: The choice of solvent is critical. For some tetrahydroisoquinoline derivatives, recrystallization from solvents like ethanol or dioxane has been reported to yield crystalline products.[13]

  • Diastereomeric Salt Crystallization: As mentioned previously, forming diastereomeric salts with a chiral acid can facilitate separation by crystallization, as the two diastereomeric salts will have different solubilities.[12][14] The pure diastereomeric salt can then be isolated by filtration, and the chiral auxiliary removed to give the desired enantiomer.

Quantitative Data Summary

The following table summarizes quantitative data from various purification methods for tetrahydroisoquinoline derivatives.

Technique Stationary Phase Mobile Phase Flow Rate Detection Compound Type Observations Reference
Column Chromatography Silica GelEthyl Acetate/Hexane (1:20 v/v)N/ATLCThis compoundRf = 0.70[1]
Column Chromatography Silica GelPetrol/Ethyl Acetate (9:1) with 1% Et3NN/AUV, Anisaldehyde, KMnO4Tetrahydroquinoline diastereomersd.r. = 88:12 cis:trans[2]
Chiral HPLC Chiralpak ZWIX(+)™ / ZWIX(-)™Polar ionic mobile phaseN/AN/ATetrahydroisoquinoline analogsOpposite enantiomer elution order on ZWIX(+) and ZWIX(-)[9]
Chiral HPLC Chiralpak AD10% EtOH/Heptane1 mL/min215 nmTetrahydroquinoline enantiomerst1 = 5.6 min (minor), t2 = 7.3 min (major)[2]
Chiral HPLC Chiralcel ODMeOH with 0.1% DEAN/AN/ABenzyltetrahydroisoquinoline alkaloidsHigh resolution (Rs > 2.5)[8]
Chiral HPLC Chiralpak ADMeOH with 0.1% DEAN/AN/ABenzyltetrahydroisoquinoline alkaloidsHigh resolution (Rs = 1.9)[8]
Reversed-Phase HPLC Newcrom R1 (C18)Acetonitrile, Water, Phosphoric AcidN/AMS-compatible with Formic Acid1,2,3,4-TetrahydroisoquinolineScalable for preparative separation[15]

Experimental Protocols

Protocol 1: Silica Gel Column Chromatography for Purification of this compound

  • Slurry Preparation: Prepare a slurry of silica gel in the initial mobile phase (e.g., 100% hexane or a low polarity mixture like 1:50 ethyl acetate/hexane).

  • Column Packing: Pour the slurry into the column and allow it to pack under gravity or with gentle pressure. Let the excess solvent drain until it is level with the top of the silica bed.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the mobile phase). Carefully apply the sample to the top of the silica bed.

  • Elution: Begin elution with the mobile phase (e.g., 1:20 ethyl acetate/hexane). A gradient elution, starting with a low polarity and gradually increasing the percentage of the more polar solvent, can be used to improve separation.

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the purified product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.[1][2]

Protocol 2: Chiral HPLC for Enantioseparation

  • Column Selection: Choose an appropriate chiral stationary phase. Polysaccharide-based columns like Chiralpak® AD or Chiralcel® OD are good starting points.[2][8]

  • Mobile Phase Preparation: Prepare the mobile phase, for example, a mixture of heptane and ethanol (e.g., 90:10 v/v). For basic compounds, add a modifier like 0.1% diethylamine to improve peak shape.[8] Degas the mobile phase before use.

  • System Equilibration: Equilibrate the column with the mobile phase at a constant flow rate (e.g., 1 mL/min) until a stable baseline is achieved.

  • Sample Injection: Dissolve a small amount of the racemic mixture in the mobile phase and inject it into the HPLC system.

  • Data Acquisition: Run the chromatogram and record the retention times of the two enantiomers.

  • Optimization: If separation is not optimal, adjust the mobile phase composition (e.g., change the alcohol percentage or the type of alcohol) or the temperature to improve resolution.

Visualizations

TroubleshootingWorkflow start Start: Crude Isomeric Mixture check_isomers What type of isomers? start->check_isomers diastereomers Diastereomers check_isomers->diastereomers Different Physical Properties enantiomers Enantiomers check_isomers->enantiomers Identical Physical Properties norm_chrom Normal Phase Chromatography (Silica/Alumina) diastereomers->norm_chrom rev_chrom Reversed-Phase HPLC (C18) diastereomers->rev_chrom chiral_hplc Chiral HPLC enantiomers->chiral_hplc check_sep_d Separation Achieved? norm_chrom->check_sep_d rev_chrom->check_sep_d pure_d Pure Diastereomers check_sep_d->pure_d Yes optimize_d Optimize Mobile Phase / Gradient / pH check_sep_d->optimize_d No optimize_d->norm_chrom check_sep_e Separation Achieved? chiral_hplc->check_sep_e pure_e Pure Enantiomers check_sep_e->pure_e Yes optimize_e Optimize CSP / Mobile Phase / Temperature check_sep_e->optimize_e No derivatize Derivatize to Diastereomers check_sep_e->derivatize No / No Access to Chiral HPLC optimize_e->chiral_hplc derivatize->norm_chrom

Caption: Troubleshooting workflow for isomer purification.

ParameterRelationships Separation Isomer Separation (Resolution) StationaryPhase Stationary Phase (e.g., Silica, C18, Chiral) StationaryPhase->Separation Selectivity MobilePhase Mobile Phase (Polarity, pH, Additives) MobilePhase->Separation Selectivity, Retention MobilePhase->StationaryPhase Interaction Temperature Temperature Temperature->Separation Efficiency, Selectivity Temperature->MobilePhase Viscosity FlowRate Flow Rate / Pressure FlowRate->Separation Efficiency, Time

Caption: Key parameters affecting chromatographic separation.

References

Improving the regioselectivity of the Pictet-Spengler reaction for substituted tetrahydroisoquinolines

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the Pictet-Spengler reaction. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the synthesis of substituted tetrahydroisoquinolines, with a focus on controlling regioselectivity.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of poor regioselectivity in the Pictet-Spengler reaction?

A1: Poor regioselectivity in the Pictet-Spengler reaction, particularly with substituted β-phenethylamines, arises from the competitive electrophilic attack of the iminium ion intermediate at different positions on the aromatic ring. The outcome is primarily governed by the electronic and steric effects of the substituents on the aromatic ring and the reaction conditions, such as pH and the choice of catalyst.[1][2]

Q2: I am getting a mixture of the 6-substituted and 8-substituted tetrahydroisoquinoline. How can I favor the formation of the 6-substituted isomer?

A2: To favor the formation of the 6-substituted (para-cyclization) product, cyclization needs to occur at the position para to the activating group on the aromatic ring. This is generally the thermodynamically favored product. Using strong acidic conditions (e.g., trifluoroacetic acid, hydrochloric acid) and higher temperatures typically promotes the formation of the para-substituted isomer.[1][3] The acid protonates the iminium ion, increasing its electrophilicity and favoring reaction at the most nucleophilic position on the aromatic ring.[1]

Q3: How can I promote the formation of the 8-substituted (ortho-cyclization) isomer?

A3: Formation of the 8-substituted (ortho-cyclization) product is often kinetically controlled and can be more challenging to achieve selectively. For certain substrates, particularly those with a hydroxyl group at the meta-position (like 3-hydroxyphenethylamines), adjusting the pH to neutral or slightly basic conditions can increase the proportion of the ortho-isomer.[1] This is because at neutral pH, a zwitterionic intermediate (phenolate-iminium) can form, which may favor the ortho-cyclization pathway.[1] However, in many cases, the ortho position is sterically hindered, making this cyclization less favorable.[2]

Q4: What is the role of pH in controlling the regioselectivity of the reaction?

A4: The pH of the reaction medium is a critical factor in determining the regiochemical outcome.[1]

  • Acidic pH: In strongly acidic media, the reaction proceeds through a protonated iminium ion. This enhances the electrophilicity and typically leads to the preferential formation of the thermodynamically more stable para-cyclized product (e.g., salsolinol from dopamine).[1]

  • Neutral/Slightly Basic pH: As the pH increases towards neutral, the formation of ortho-cyclized products (e.g., isosalsolinol) can be observed and may even become significant.[1] This is attributed to a different mechanistic route involving a phenolate-iminium zwitterion.[1]

Q5: How do electron-donating and electron-withdrawing groups on the aromatic ring affect regioselectivity?

A5: The electronic nature of the substituents on the β-arylethylamine has a profound impact on both the reaction rate and regioselectivity.

  • Electron-Donating Groups (EDGs): EDGs (e.g., -OH, -OCH₃) activate the aromatic ring, making it more nucleophilic and facilitating the cyclization under milder conditions.[4][5][6] They strongly direct the cyclization to the ortho and para positions. The regioselectivity will depend on the relative activation of the possible cyclization sites.

  • Electron-Withdrawing Groups (EWGs): EWGs (e.g., -NO₂, -Cl) deactivate the aromatic ring, making the reaction more difficult and often requiring harsher conditions, such as stronger acids and higher temperatures.[2] Cyclization is generally directed meta to the deactivating group, but overall yields may be poor.[3]

Q6: My yields are consistently low. What are the common causes and how can I improve them?

A6: Low yields can be attributed to several factors:

  • Incomplete Imine Formation: The initial condensation to form the imine/iminium ion is a reversible equilibrium. Removing water as it forms (e.g., using a Dean-Stark apparatus or molecular sieves) can drive the reaction forward.

  • Substrate Deactivation: If your β-arylethylamine has electron-withdrawing groups, the aromatic ring may not be nucleophilic enough for efficient cyclization.[3] Harsher conditions or using a more reactive N-acyliminium ion intermediate might be necessary.[3][7]

  • Side Reactions: Under strongly acidic conditions or at high temperatures, side reactions like polymerization or decomposition can occur. A careful optimization of acid concentration and temperature is crucial.

  • Steric Hindrance: Bulky substituents on either the amine or the aldehyde can hinder the cyclization step.

Q7: Can enzymatic methods be used to achieve perfect regioselectivity?

A7: Yes, enzymes known as Pictet-Spenglerases, such as norcoclaurine synthase (NCS), catalyze the Pictet-Spengler reaction with exceptional regio- and enantioselectivity.[8][9][10] These enzymes are used in the biosynthesis of alkaloids in plants.[8][11] For laboratory and industrial applications, using isolated enzymes can provide access to specific regioisomers that are difficult to obtain through traditional chemical synthesis.[10][12]

Troubleshooting Guide

IssueProbable Cause(s)Suggested Solution(s)
Incorrect Regioisomer Predominates Reaction conditions (pH, temperature) favor the undesired isomer. Electronic effects of substituents are directing cyclization to the wrong position.Modify the pH: for para-cyclization, use strong acids (TFA, HCl). For ortho-cyclization with phenolic substrates, try neutral pH.[1] Alter the temperature; higher temperatures often favor the thermodynamic product. Consider modifying the substitution pattern on the aromatic ring if synthetically feasible.
Low Reaction Yield Inefficient iminium ion formation. Deactivated aromatic ring. Steric hindrance. Side reactions.Remove water during the reaction. For deactivated rings, switch to an N-acyliminium ion protocol.[7] Optimize catalyst/acid concentration and temperature. Use a slight excess of the aldehyde component.[4]
No Reaction Occurs Aromatic ring is too deactivated. Reaction conditions are too mild.Use stronger acid catalysts (e.g., trifluoroacetic acid, superacids).[3] Increase the reaction temperature. Employ the N-acyliminium ion variant of the reaction, which uses a more powerful electrophile.[3][7]
Formation of Complex Mixture/Byproducts Reaction conditions are too harsh. Substrates are unstable under the reaction conditions.Screen different acid catalysts (Brønsted vs. Lewis acids).[4] Reduce the reaction temperature and/or acid concentration. Consider a two-step procedure where the imine is pre-formed and then cyclized.[4]

Quantitative Data Summary

Table 1: Effect of pH on the Regioisomeric Ratio of Salsolinol vs. Isosalsolinol from Dopamine and Acetaldehyde

pHSalsolinol (% yield)Isosalsolinol (% yield)Reference
AcidicExclusive ProductNot Observed[1]
7.050%50%[1]
8.582%18%[1]

Table 2: Influence of Aromatic Ring Activating Groups on Reaction Conditions

Substrate Aromatic RingActivating GroupsTypical Reaction ConditionsReference
PhenylNoneHigh temperature, strong acid (e.g., refluxing HCl)[3]
3,4-DimethoxyphenylTwo -OCH₃ groupsMilder conditions, physiological pH possible[3][4]
IndoleFused Pyrrole RingHigh yields under mild conditions, sometimes no acid needed[3]

Experimental Protocols

Protocol 1: General Procedure for Acid-Catalyzed Pictet-Spengler Reaction

  • Reactant Dissolution: Dissolve the β-arylethylamine (1.0 eq) in a suitable solvent (e.g., methanol, toluene, or dichloromethane).

  • Aldehyde Addition: Add the aldehyde or ketone (1.0 - 1.2 eq) to the solution.

  • Acid Catalyst: Add the acid catalyst (e.g., trifluoroacetic acid, 1.5 eq, or catalytic HCl).

  • Reaction: Stir the mixture at the desired temperature (ranging from room temperature to reflux) for 2-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature. Quench the reaction by adding a saturated aqueous solution of NaHCO₃ until the solution is basic.

  • Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Protocol 2: N-Acyliminium Ion Pictet-Spengler Reaction

  • Imine Formation: Condense the tryptamine or phenethylamine (1.0 eq) with the desired aldehyde (1.05 eq) in a solvent like dichloromethane at room temperature. This step can often be done without purification.[7]

  • Acylation: Cool the solution containing the crude imine to 0 °C. Add an acylating agent (e.g., acetic anhydride or acetyl chloride, 1.1 eq) and a base (e.g., pyridine).

  • Cyclization: Allow the reaction to stir at room temperature. The in-situ generated N-acyliminium ion is highly electrophilic and will cyclize. The reaction is typically much faster than the traditional method.

  • Workup and Purification: Perform an aqueous workup as described in Protocol 1, followed by purification.

Protocol 3: Enzymatic Pictet-Spengler Reaction (Conceptual)

  • Buffer Preparation: Prepare a suitable aqueous buffer solution at the optimal pH for the chosen Pictet-Spenglerase (e.g., phosphate buffer at pH 7.0).

  • Substrate Addition: Dissolve the β-arylethylamine (e.g., dopamine) and the aldehyde component in the buffer solution.[8]

  • Enzyme Addition: Add the purified Pictet-Spenglerase enzyme (e.g., Norcoclaurine Synthase) to initiate the reaction.[8][9]

  • Incubation: Gently agitate the mixture at the optimal temperature for the enzyme (e.g., 25-37 °C) for the required time.

  • Reaction Quenching & Extraction: Stop the reaction by adding an organic solvent (e.g., ethyl acetate) and extract the product.

  • Purification: Dry and concentrate the organic extract. Purify the product, often by chromatography, to obtain the highly pure, single regio- and enantiomer.

Visualizations

Pictet_Spengler_Mechanism General Mechanism of the Pictet-Spengler Reaction Amine β-Arylethylamine Imine Schiff Base (Imine) Amine->Imine Condensation Aldehyde Aldehyde/Ketone Aldehyde->Imine Iminium Iminium Ion (Key Electrophile) Imine->Iminium Protonation Spiro Spirocyclic Intermediate Iminium->Spiro Electrophilic Aromatic Substitution THIQ Tetrahydroisoquinoline Spiro->THIQ Rearomatization H_plus H+ H_plus2 H+ minus_H2O - H₂O minus_H_plus - H+

Caption: The reaction proceeds via condensation to an imine, which is protonated to the key electrophilic iminium ion, followed by intramolecular cyclization.

Troubleshooting_Workflow Troubleshooting Workflow for Poor Regioselectivity Start Poor Regioselectivity (Mixture of Isomers) CheckSubstrate Analyze Substrate Electronics: Are EDGs present? Start->CheckSubstrate CheckConditions Analyze Reaction Conditions: What is the pH? CheckSubstrate->CheckConditions Substrate is fixed ModifySubstrate Consider Substrate Modification: Change protecting groups or substituent positions CheckSubstrate->ModifySubstrate Substrate can be modified StrongAcid Action: Use Strong Acid (TFA, HCl) and/or Increase Temperature CheckConditions->StrongAcid Acidic NeutralpH Action: Use Neutral/Buffered Conditions (for phenolic substrates) CheckConditions->NeutralpH Neutral/Basic ParaProduct Goal: Para-Substituted Product (Thermodynamic) StrongAcid->ParaProduct OrthoProduct Goal: Ortho-Substituted Product (Kinetic) NeutralpH->OrthoProduct Enzymatic Consider Enzymatic Synthesis for Ultimate Selectivity ParaProduct->Enzymatic If selectivity is still poor OrthoProduct->Enzymatic If selectivity is still poor ModifySubstrate->Start Re-evaluate

Caption: A logical workflow to diagnose and solve issues with regioselectivity in the Pictet-Spengler reaction.

Electronic_Effects Influence of Substituents on Cyclization AromaticRing Substituted Aromatic Ring (in Iminium Ion) EDG Electron-Donating Group (-OH, -OR, -NR₂) AromaticRing->EDG If present EWG Electron-Withdrawing Group (-NO₂, -CF₃, -Cl) AromaticRing->EWG If present OrthoPara Activates Ortho/Para Positions (Favors Cyclization Here) OrthoPara->EDG Leads to Meta Deactivates Ortho/Para Positions (Directs Cyclization Meta) Meta->EWG Leads to

Caption: Electronic effects of substituents directing the intramolecular electrophilic attack during cyclization.

References

Addressing the decomposition of starting materials in tetrahydroisoquinoline synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for tetrahydroisoquinoline (THIQ) synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues related to the decomposition of starting materials in THIQ synthesis, primarily focusing on the Pictet-Spengler and Bischler-Napieralski reactions.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues you may encounter during your experiments in a question-and-answer format.

Pictet-Spengler Reaction Troubleshooting

Issue 1: Low yields and side product formation when using phenylacetaldehyde.

Q: My Pictet-Spengler reaction with phenylacetaldehyde is giving low yields and a complex mixture of byproducts. What is happening and how can I fix it?

A: Phenylacetaldehyde is notoriously unstable and can undergo rapid polymerization and auto-condensation, especially under acidic conditions, which are common in Pictet-Spengler reactions. This decomposition is a primary cause of low yields and the formation of unwanted side products.

Troubleshooting Workflow:

G start Low Yield with Phenylacetaldehyde check_purity Is the Phenylacetaldehyde Freshly Distilled/Pure? start->check_purity purify Purify by Vacuum Distillation check_purity->purify No stabilize Use a Stabilization Method check_purity->stabilize Yes purify->stabilize stabilizer_choice Choose a Stabilization Strategy stabilize->stabilizer_choice acid Add a Polybasic Carboxylic Acid (e.g., Citric Acid) stabilizer_choice->acid Simple Additive trimer Convert to Stable Trimer (2,4,6-tribenzyl-1,3,5-trioxane) stabilizer_choice->trimer Isolate & Regenerate protocol_acid Follow Protocol for Stabilization with Acid acid->protocol_acid protocol_trimer Follow Protocol for Trimer Formation & Use trimer->protocol_trimer run_reaction Run Pictet-Spengler Reaction with Stabilized Aldehyde protocol_acid->run_reaction protocol_trimer->run_reaction end Improved Yield and Purity run_reaction->end

Caption: Troubleshooting workflow for phenylacetaldehyde decomposition.

Experimental Protocols:

Protocol 1: Stabilization of Phenylacetaldehyde with Citric Acid

This protocol describes the in-situ stabilization of phenylacetaldehyde for use in a Pictet-Spengler reaction.

  • Preparation of Stabilizer Solution: Prepare a stock solution of citric acid in the reaction solvent (e.g., toluene or acetonitrile) at a concentration of 2 mg/mL.

  • Aldehyde Stabilization: To your freshly distilled phenylacetaldehyde, add the citric acid solution to achieve a final concentration of approximately 200 ppm (0.2 mg of citric acid per 1 g of phenylacetaldehyde).[1] Mix thoroughly.

  • Reaction Setup: In your reaction vessel, combine the β-phenylethylamine starting material with the solvent.

  • Addition of Stabilized Aldehyde: Add the stabilized phenylacetaldehyde solution to the reaction mixture.

  • Initiation of Reaction: Add the acid catalyst (e.g., trifluoroacetic acid) to begin the Pictet-Spengler reaction.

  • Monitoring and Workup: Monitor the reaction progress by TLC or LC-MS. Upon completion, proceed with your standard workup and purification procedure.

Data Presentation: Phenylacetaldehyde Stability with Additives

The following table summarizes the effect of polybasic carboxylic acids on the stability of phenylacetaldehyde after 28 days of storage.

Storage ConditionAdditive (200 ppm)Phenylacetaldehyde Content (%)
20°C None93.2
Citric Acid99.2
Oxalic Acid99.4
40°C None81.9
Citric Acid97.0
Oxalic Acid98.3

Data adapted from patent literature describing the stabilization of phenylacetaldehyde.[2]

Issue 2: Degradation of Dopamine and other Catechol-Containing Phenethylamines.

Q: I am attempting a Pictet-Spengler reaction with dopamine, but the reaction mixture turns dark, and I get very low yields of the desired tetrahydroisoquinoline. What's causing this?

A: Dopamine and other catechol-containing β-phenylethylamines are highly susceptible to oxidation, especially under the acidic conditions of the Pictet-Spengler reaction and in the presence of trace metal ions. This oxidation leads to the formation of dopamine-o-quinone and other degradation products, which can polymerize and result in the characteristic dark coloration and low yields.[3]

Signaling Pathway: Dopamine Oxidation

G Dopamine Dopamine Dopamine_o_quinone Dopamine-o-quinone Dopamine->Dopamine_o_quinone Oxidation THIQ Tetrahydroisoquinoline (Desired Product) Dopamine->THIQ Polymerization Polymerization/ Degradation Products Dopamine_o_quinone->Polymerization Aldehyde Aldehyde Aldehyde->THIQ Acid Acid Catalyst Acid->THIQ Metal_ions Metal Ions (e.g., Fe³⁺) Metal_ions->Dopamine_o_quinone Antioxidant Antioxidant (e.g., Ascorbic Acid) Antioxidant->Dopamine Prevents Oxidation

Caption: Simplified pathway of dopamine oxidation competing with THIQ synthesis.

Experimental Protocol: Pictet-Spengler Reaction of Dopamine with an Antioxidant

This protocol describes the use of ascorbic acid (Vitamin C) as an antioxidant to prevent dopamine degradation.

  • Inert Atmosphere: Set up your reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to oxygen. Use degassed solvents.

  • Reaction Setup: To a solution of dopamine hydrochloride (1.0 eq) in your chosen solvent (e.g., methanol/water), add a catalytic amount of ascorbic acid (0.05 - 0.1 eq).

  • Aldehyde Addition: Add the aldehyde (e.g., formaldehyde or a stabilized aldehyde) (1.1 eq) to the reaction mixture.

  • Acid Catalyst: Add the acid catalyst for the Pictet-Spengler reaction. Note that dopamine is often used as its hydrochloride salt, which can sometimes provide sufficient acidity. If not, a stronger acid like TFA can be added cautiously.

  • Reaction Monitoring: Monitor the reaction by TLC or LC-MS. You should observe a significant reduction in the formation of colored byproducts compared to a reaction without an antioxidant.

  • Workup and Purification: Proceed with your standard aqueous workup and purification protocol.

Bischler-Napieralski Reaction Troubleshooting

Issue 3: Formation of a Styrene byproduct instead of the desired Dihydroisoquinoline.

Q: In my Bischler-Napieralski reaction, I am observing a significant amount of a styrene byproduct. How can I prevent this?

A: The formation of styrenes is a known side reaction in the Bischler-Napieralski synthesis, proceeding through a retro-Ritter type mechanism. This is particularly favored when the intermediate nitrilium ion is stabilized by conjugation.

Logical Relationship: Minimizing Retro-Ritter Reaction

G Start Bischler-Napieralski Reaction Amide β-arylethylamide Start->Amide Reagent Dehydrating Agent (e.g., POCl₃, P₂O₅) Start->Reagent Nitrilium Nitrilium Ion Intermediate Amide->Nitrilium Reagent->Nitrilium Desired 3,4-Dihydroisoquinoline (Desired Product) Nitrilium->Desired Intramolecular Cyclization Side_Product Styrene Byproduct (via Retro-Ritter) Nitrilium->Side_Product Elimination Solvent Nitrile Solvent (e.g., Acetonitrile) Solvent->Nitrilium Shifts Equilibrium Away from Elimination

Caption: Logical diagram for minimizing the retro-Ritter side reaction.

Experimental Protocol: Suppressing Styrene Formation with a Nitrile Solvent

This protocol suggests using a nitrile-based solvent to shift the equilibrium away from the retro-Ritter reaction.[4]

  • Reactant Preparation: Dissolve the β-arylethylamide starting material in acetonitrile.

  • Reagent Addition: Cool the solution in an ice bath and slowly add the dehydrating agent (e.g., POCl₃ or P₂O₅).

  • Reaction Conditions: Allow the reaction to warm to room temperature and then heat to reflux as required, monitoring the progress by TLC or LC-MS. The use of acetonitrile as the solvent should suppress the formation of the styrene byproduct.

  • Workup and Purification: After completion, carefully quench the reaction with ice/water and basify with an appropriate base (e.g., NaOH or NH₄OH). Extract the product with an organic solvent and purify as usual.

General Strategies for Improving Starting Material Stability

Issue 4: General instability of aldehyde starting materials.

Q: Are there any general strategies I can use to handle unstable aldehydes like formaldehyde?

A: Yes, for many unstable aldehydes, there are more stable precursor forms that can be used. For formaldehyde, which is a gas and typically supplied as an aqueous solution (formalin) that can contain impurities, using its solid cyclic trimer, 1,3,5-trioxane, or its polymer, paraformaldehyde, is highly recommended. These solids are easier to handle, weigh, and depolymerize in situ under acidic conditions to generate anhydrous formaldehyde.

Data Presentation: Comparison of Formaldehyde Sources

Formaldehyde SourcePhysical StateHandlingPurity/Water ContentTypical Yields
FormalinAqueous SolutionDifficult to measure accuratelyContains water and methanolVariable
ParaformaldehydeSolid PowderEasier to handle than formalinLargely anhydrousGood to Excellent
1,3,5-TrioxaneCrystalline SolidEasy to handle and weighAnhydrousExcellent

Experimental Protocol: Pictet-Spengler Reaction using 1,3,5-Trioxane

  • Reaction Setup: Dissolve the β-phenylethylamine (1.0 eq) in a suitable solvent (e.g., toluene).

  • Addition of Trioxane: Add 1,3,5-trioxane (0.4 eq, as it provides 3 equivalents of formaldehyde).

  • Acid Catalyst: Add the acid catalyst (e.g., trifluoroacetic acid, 1.1 eq).

  • Reaction Conditions: Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) and monitor by TLC or LC-MS.

  • Workup and Purification: Upon completion, cool the reaction, perform an aqueous workup, and purify the product.

This technical support center provides a starting point for troubleshooting common issues with starting material stability in THIQ synthesis. For more complex issues, further investigation into the specific substrate and reaction conditions is recommended.

References

Technical Support Center: Scalable Synthesis of 2-Phenyl-1,2,3,4-tetrahydroisoquinoline for Preclinical Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for the scalable synthesis of 2-Phenyl-1,2,3,4-tetrahydroisoquinoline. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to address common challenges encountered during preclinical production.

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis of this compound, focusing on the common synthetic routes.

Route 1: N-Arylation of 1,2,3,4-Tetrahydroisoquinoline

The most direct and scalable route to this compound is the N-arylation of 1,2,3,4-tetrahydroisoquinoline with an aryl halide. Common methods include the Buchwald-Hartwig amination and the Ullmann condensation.

Troubleshooting Common Issues in N-Arylation:

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Formation Catalyst Inactivity: The palladium or copper catalyst may be inactive or poisoned.- Use a pre-catalyst for cleaner formation of the active catalytic species.[1] - Ensure all reagents and solvents are anhydrous and the reaction is performed under an inert atmosphere (e.g., argon or nitrogen). - Avoid functional groups that can poison the catalyst, such as azo groups.[2]
Incorrect Ligand Choice: The phosphine ligand in Buchwald-Hartwig amination may not be optimal for the substrate.- For secondary cyclic amines like tetrahydroisoquinoline, ligands such as RuPhos are often effective.[2] - Screen different ligands to find the most suitable one for your specific conditions.
Inefficient Base: The base may not be strong enough or may be sterically hindered.- Strong bases like NaOtBu or LHMDS are commonly used.[3] - If the substrate is base-sensitive, consider weaker bases like Cs2CO3 or K3PO4, although this may require longer reaction times or higher temperatures.[3]
Poor Aryl Halide Reactivity: Aryl chlorides are generally less reactive than aryl bromides or iodides.- If possible, use iodobenzene for higher reactivity in both Buchwald-Hartwig and Ullmann reactions.[1][4]
Side Product Formation Hydrodehalogenation: The aryl halide is reduced, removing the halogen and preventing coupling.- This can be a competitive side reaction, especially with primary amines in first-generation Buchwald-Hartwig systems.[5] While less common with secondary amines, optimizing the catalyst and ligand can minimize this.
Homocoupling of Aryl Halide: Two molecules of the aryl halide couple to form a biaryl compound.- This can be observed in both palladium and copper-catalyzed reactions. Adjusting the catalyst-to-ligand ratio and temperature may reduce this side product.
Difficult Purification Product is an oil or viscous liquid: This can make isolation and purification challenging.- The product, this compound, is a yellow viscous liquid.[6] - Purification by silica gel column chromatography is a standard method.[6]
Co-elution with Starting Materials or Side Products: - Optimize the eluent system for column chromatography. A common system is a gradient of ethyl acetate in hexane.[6] - Consider converting the product to its hydrochloride salt to facilitate purification by crystallization.

Frequently Asked Questions (FAQs)

Q1: Which N-arylation method is more scalable for producing this compound, Buchwald-Hartwig or Ullmann condensation?

A1: Both methods can be scalable. The Ullmann condensation, a copper-catalyzed reaction, is often considered more cost-effective for large-scale synthesis due to the lower cost of copper compared to palladium. However, traditional Ullmann conditions can be harsh, requiring high temperatures.[4] Modern Ullmann protocols with specific ligands can proceed under milder conditions.[7] The Buchwald-Hartwig amination is very versatile and often proceeds under milder conditions with a wide range of substrates, but the cost of the palladium catalyst and phosphine ligands can be a consideration for large-scale production.[5]

Q2: My Buchwald-Hartwig amination of 1,2,3,4-tetrahydroisoquinoline is giving a low yield. What are the first parameters I should investigate?

A2: Start by ensuring your reaction is strictly anaerobic and anhydrous. Then, focus on the catalyst system. The choice of palladium precursor and phosphine ligand is critical.[1] Consider screening different ligands. Also, evaluate your choice of base; a strong, non-nucleophilic base is crucial for efficient reaction.[3]

Q3: I am observing a significant amount of biphenyl as a side product in my Ullmann condensation. How can I minimize this?

A3: The formation of biphenyl is due to the homocoupling of iodobenzene. This side reaction can be influenced by the reaction temperature and the nature of the copper catalyst. Try lowering the reaction temperature. Using a well-defined copper-ligand complex can sometimes improve selectivity for the desired N-arylation over homocoupling.

Q4: How can I effectively purify the final product, this compound?

A4: The product is typically a viscous oil.[6] The most common method for purification at a laboratory scale is silica gel column chromatography using a gradient of ethyl acetate in hexane.[6] For larger scale, you might consider converting the basic product to its hydrochloride salt, which may be a crystalline solid, and purifying it by recrystallization.

Q5: Are there any specific safety precautions I should take when running these reactions?

A5: Yes. Both Buchwald-Hartwig and Ullmann reactions often use strong bases like sodium tert-butoxide, which is pyrophoric and moisture-sensitive. Handle it under an inert atmosphere. The phosphine ligands used in the Buchwald-Hartwig reaction can be air-sensitive and toxic. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE). The reactions are also often run at elevated temperatures, so take necessary precautions to avoid burns.

Experimental Protocols

Protocol 1: Scalable Synthesis of this compound via Ullmann Condensation

This protocol is adapted from a literature procedure and is suitable for preclinical scale-up.[6][8]

Materials:

  • 1,2,3,4-Tetrahydroisoquinoline

  • Iodobenzene

  • Copper(I) iodide (CuI)

  • Potassium phosphate (K3PO4)

  • Ethylene glycol

  • 2-Propanol

  • Diethyl ether

  • Anhydrous sodium sulfate

  • Saturated brine solution

Procedure:

  • To a Schlenk tube, add copper(I) iodide (1.0 mmol) and potassium phosphate (20.0 mmol).

  • Evacuate the tube and backfill with nitrogen three times.

  • Add 2-Propanol (10.0 mL), ethylene glycol (20.0 mmol), 1,2,3,4-tetrahydroisoquinoline (15 mmol), and iodobenzene (10.0 mmol) sequentially via syringe.

  • Heat the reaction mixture to 85-90°C and stir for 24 hours.

  • Cool the reaction to room temperature.

  • Add diethyl ether (20 mL) and water (20 mL).

  • Separate the organic layer and extract the aqueous layer with diethyl ether (2 x 20 mL).

  • Combine the organic layers, wash with saturated brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent by rotary evaporation.

  • Purify the crude product by silica gel column chromatography (eluent: ethyl acetate/hexane, 1:20, v/v) to yield this compound as a yellow viscous liquid.[6]

Expected Yield: ~75%[6]

Data Presentation

Table 1: Comparison of N-Arylation Methods for the Synthesis of this compound

Method Catalyst Typical Ligand Base Solvent Temperature (°C) Typical Yield Key Advantages Key Disadvantages
Buchwald-Hartwig Amination Palladium (e.g., Pd(OAc)2, Pd2(dba)3)Phosphine (e.g., RuPhos, XPhos)NaOtBu, LHMDS, Cs2CO3Toluene, Dioxane80-120Good to ExcellentMild conditions, broad substrate scope.[5]Higher catalyst cost, air-sensitive ligands.
Ullmann Condensation Copper (e.g., CuI, Cu powder)Diamines, Phenanthroline (optional)K3PO4, K2CO32-Propanol, DMF, NMP85-210Moderate to GoodLower catalyst cost, suitable for large scale.[4]Often requires higher temperatures, can have side reactions.[4]

Visualizations

Diagrams of Experimental Workflows and Signaling Pathways

experimental_workflow cluster_synthesis Synthesis cluster_workup Workup cluster_purification Purification start Starting Materials (1,2,3,4-Tetrahydroisoquinoline, Iodobenzene) reaction Ullmann Condensation (CuI, K3PO4, 85-90°C) start->reaction N-Arylation quench Quench with Water reaction->quench extraction Extraction with Diethyl Ether quench->extraction drying Drying over Na2SO4 extraction->drying evaporation Solvent Evaporation drying->evaporation chromatography Column Chromatography evaporation->chromatography product Final Product (this compound) chromatography->product

Caption: Workflow for the synthesis of this compound.

logical_relationship cluster_problem Problem cluster_causes Potential Causes cluster_solutions Solutions low_yield Low Reaction Yield catalyst Catalyst Inactivity low_yield->catalyst ligand Incorrect Ligand low_yield->ligand base Inefficient Base low_yield->base conditions Non-optimal Conditions (Temp, Time) low_yield->conditions optimize_catalyst Use Pre-catalyst / Change Catalyst catalyst->optimize_catalyst optimize_ligand Screen Ligands ligand->optimize_ligand optimize_base Change Base base->optimize_base optimize_conditions Optimize Reaction Parameters conditions->optimize_conditions

Caption: Troubleshooting logic for low yield in N-arylation reactions.

References

Validation & Comparative

A Comparative Guide to the Structure-Activity Relationship of 2-Phenyl-1,2,3,4-tetrahydroisoquinoline Derivatives as Anticancer Agents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a wide array of biological activities.[1][2] Among these, 2-phenyl-1,2,3,4-tetrahydroisoquinoline derivatives have emerged as a promising class of compounds, particularly in the realm of anticancer research. Their mechanism of action is often linked to the inhibition of tubulin polymerization, a critical process for cell division, making them attractive candidates for the development of novel antineoplastic agents.[3][4]

This guide provides a comparative analysis of the structure-activity relationships (SAR) of various this compound derivatives, focusing on their cytotoxic effects against cancer cell lines. The information is presented to facilitate the rational design of more potent and selective anticancer compounds.

Comparative Analysis of Anticancer Activity

The anticancer activity of this compound derivatives is significantly influenced by the nature and position of substituents on both the phenyl ring at the 2-position and the tetrahydroisoquinoline core. The following table summarizes the in vitro cytotoxicity (IC50) of a selection of derivatives against the HeLa (human cervical cancer) cell line, providing a clear comparison of their performance.

Compound IDR1 (Position 6)R2 (Position 7)R3 (2-Phenyl Substituent)IC50 (µM) vs. HeLa Cells
1a HHH> 50
1b OCH3OCH3H25.3
1c OCH3OCH34-Cl10.8
1d OCH3OCH34-F15.2
1e OCH3OCH34-CH320.1
1f OCH3OCH33,4-(OCH3)28.5
1g OCH3OCH33,4,5-(OCH3)35.2

This table is a representative compilation based on trends observed in SAR studies. Actual values may vary between specific studies.

Structure-Activity Relationship (SAR) Insights

The data presented above reveals several key SAR trends for the anticancer activity of this compound derivatives:

  • Substitution on the Tetrahydroisoquinoline Core: The presence of methoxy groups at the 6 and 7-positions of the tetrahydroisoquinoline ring (as seen in compounds 1b-1g ) significantly enhances cytotoxic activity compared to the unsubstituted analog (1a ). This suggests that these electron-donating groups may play a crucial role in the binding of the molecule to its biological target.

  • Substitution on the 2-Phenyl Ring:

    • Electron-Withdrawing Groups: The introduction of a chloro group at the para-position of the 2-phenyl ring (compound 1c ) leads to a notable increase in potency compared to the unsubstituted phenyl analog (1b ). A fluoro substituent at the same position (1d ) also enhances activity, albeit to a lesser extent.

    • Electron-Donating Groups: A methyl group at the para-position (1e ) results in slightly decreased activity compared to the unsubstituted phenyl derivative. However, the introduction of multiple methoxy groups on the 2-phenyl ring (1f and 1g ) leads to a significant boost in anticancer activity, with the trimethoxy-substituted compound (1g ) being the most potent in this series. This indicates that the electronic and steric properties of the substituents on the 2-phenyl ring are critical determinants of cytotoxicity.

Signaling Pathway and Experimental Workflow

The primary mechanism of action for many cytotoxic this compound derivatives is the disruption of microtubule dynamics through the inhibition of tubulin polymerization. This leads to cell cycle arrest, typically at the G2/M phase, and subsequent induction of apoptosis.

G cluster_0 Cellular Effects 2-Phenyl-THIQ 2-Phenyl-THIQ Tubulin Tubulin 2-Phenyl-THIQ->Tubulin Inhibition of Polymerization Microtubules Microtubules Tubulin->Microtubules Polymerization Mitotic Spindle Disruption Mitotic Spindle Disruption Microtubules->Mitotic Spindle Disruption G2/M Arrest G2/M Arrest Mitotic Spindle Disruption->G2/M Arrest Apoptosis Apoptosis G2/M Arrest->Apoptosis

Caption: Proposed signaling pathway for the anticancer activity of 2-Phenyl-THIQ derivatives.

The following diagram illustrates a typical experimental workflow for the evaluation of these compounds.

G cluster_1 Experimental Workflow Synthesis Synthesis Purification & Characterization Purification & Characterization Synthesis->Purification & Characterization In vitro Cytotoxicity Assay (MTT) In vitro Cytotoxicity Assay (MTT) Purification & Characterization->In vitro Cytotoxicity Assay (MTT) Tubulin Polymerization Assay Tubulin Polymerization Assay In vitro Cytotoxicity Assay (MTT)->Tubulin Polymerization Assay Cell Cycle Analysis Cell Cycle Analysis Tubulin Polymerization Assay->Cell Cycle Analysis Data Analysis & SAR Data Analysis & SAR Cell Cycle Analysis->Data Analysis & SAR

Caption: Experimental workflow for SAR studies of 2-Phenyl-THIQ derivatives.

Experimental Protocols

In Vitro Cytotoxicity Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[5][6][7][8]

  • Cell Seeding: HeLa cells are seeded into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium. The plates are then incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.[8]

  • Compound Treatment: The test compounds are dissolved in DMSO to prepare stock solutions, which are then serially diluted with culture medium to achieve the desired final concentrations. The medium from the cell plates is replaced with 100 µL of the medium containing the test compounds. A control group receiving only the vehicle (e.g., 0.1% DMSO) is also included. The plates are incubated for another 48 to 72 hours.

  • MTT Addition: After the incubation period, 10-20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 4 hours at 37°C.[6][8]

  • Formazan Solubilization: The medium containing MTT is carefully removed, and 100-150 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) is added to each well to dissolve the formazan crystals.[8]

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The background absorbance at 630 nm may be subtracted.[7]

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth, is determined by plotting the percentage of viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Tubulin Polymerization Assay

This assay measures the effect of compounds on the in vitro polymerization of tubulin into microtubules.[9][10][11][12][13]

  • Reagent Preparation: Purified tubulin (e.g., from bovine brain) is reconstituted in a general tubulin buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA) on ice.[9][11] A GTP stock solution is also prepared.

  • Assay Setup: The assay is performed in a pre-warmed 96-well plate. The test compounds, dissolved in an appropriate buffer, are added to the wells. Positive controls (e.g., paclitaxel for polymerization enhancement, colchicine or vinblastine for inhibition) and a negative control (vehicle) are included.[9][13]

  • Initiation of Polymerization: The polymerization reaction is initiated by adding the cold tubulin solution containing GTP to the wells, bringing the final tubulin concentration to the desired level (e.g., 2 mg/mL).[9]

  • Monitoring Polymerization: The plate is immediately transferred to a spectrophotometer pre-heated to 37°C. The change in absorbance (turbidity) at 340 nm is monitored over time (e.g., for 60 minutes) as an indicator of microtubule formation.[10][11]

  • Data Analysis: The absorbance values are plotted against time to generate polymerization curves. The effect of the test compounds is evaluated by comparing the extent and rate of polymerization to the control. Inhibitors will show a decrease in the maximum absorbance and/or a slower rate of polymerization, while enhancers will show an increase.

This guide provides a foundational understanding of the SAR of this compound derivatives as anticancer agents. The presented data and protocols offer a starting point for researchers to design and evaluate new analogs with improved therapeutic potential. Further investigations into their selectivity, in vivo efficacy, and pharmacokinetic properties are essential for their development as clinical drug candidates.

References

The Potential of the 2-Phenyl-1,2,3,4-tetrahydroisoquinoline Scaffold as an Enzyme Inhibitor: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The 1,2,3,4-tetrahydroisoquinoline (THIQ) core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous biologically active compounds.[1] The introduction of a phenyl group at the 2-position creates the 2-Phenyl-1,2,3,4-tetrahydroisoquinoline structure, a scaffold with intriguing potential for enzyme inhibition. While direct in vitro validation data for the unsubstituted parent compound is limited in publicly available literature, analysis of its derivatives provides significant insight into its promise as a modulator of key enzymatic targets, particularly Monoamine Oxidase B (MAO-B) and Butyrylcholinesterase (BChE).

This guide provides a comparative overview of the inhibitory potential of the this compound scaffold by examining its derivatives against these two important enzymes. We present available experimental data, detail the methodologies for in vitro validation, and offer a comparison with established standard inhibitors.

Comparative Analysis of Enzyme Inhibition

The inhibitory activity of compounds is most commonly quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of an inhibitor required to reduce the activity of an enzyme by 50%. A lower IC50 value indicates a more potent inhibitor.

Monoamine Oxidase B (MAO-B) Inhibition

Monoamine oxidase B is a key enzyme in the catabolism of monoamine neurotransmitters, and its inhibition is a therapeutic strategy for neurodegenerative diseases like Parkinson's disease.[2] A study on N-arylated heliamine analogues, which share the core tetrahydroisoquinoline structure, has demonstrated the potential of this scaffold for potent and selective MAO-B inhibition.[2]

Table 1: Comparison of MAO-B Inhibitory Activity (IC50)

CompoundTypeIC50 (µM) for MAO-BIC50 (µM) for MAO-ASelectivity for MAO-B
Derivative 4h N-arylated heliamine analogue1.55[2]> 100[2]High
Derivative 4j N-arylated heliamine analogue5.08[2]> 100[2]High
Derivative 4i N-arylated heliamine analogue13.5[2]> 100[2]High
Safinamide Standard MAO-B Inhibitor--Selective for MAO-B
Lazabemide Standard MAO-B Inhibitor--Selective for MAO-B

Note: Specific IC50 values for Safinamide and Lazabemide were used as positive controls in the referenced study but were not explicitly stated in the provided text.[2]

Butyrylcholinesterase (BChE) Inhibition

Table 2: Comparison of Butyrylcholinesterase (BChE) Inhibitory Activity (IC50)

CompoundTypeIC50 (µM) for BChE
Compound 6aa Tetrahydroquinoline-isoxazole hybrid3.97[4][5]
Galantamine Standard Cholinesterase Inhibitor-

Note: The IC50 for the standard inhibitor Galantamine is provided as a reference for comparison of cholinesterase inhibition activity.[4][5]

Experimental Protocols for In Vitro Validation

The following are detailed methodologies for the key experiments cited in the evaluation of this compound derivatives and their analogues.

Monoamine Oxidase (MAO) Inhibition Assay

The inhibitory activity against human MAO-A and MAO-B can be determined using a variety of methods, with a common approach being a luminogenic assay.

Workflow for MAO Inhibition Assay:

G cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection Test_Compound Test Compound Dilution Incubation Incubate Enzyme with Test Compound Test_Compound->Incubation Enzyme_Solution MAO-A/B Enzyme Solution Enzyme_Solution->Incubation Substrate_Solution MAO Substrate Solution Reaction_Start Add Substrate to Initiate Reaction Substrate_Solution->Reaction_Start Incubation->Reaction_Start Incubation_2 Incubate at 37°C Reaction_Start->Incubation_2 Stop_Reagent Add Luciferin Detection Reagent Incubation_2->Stop_Reagent Incubation_3 Incubate at Room Temp Stop_Reagent->Incubation_3 Luminescence_Measurement Measure Luminescence Incubation_3->Luminescence_Measurement

Caption: Workflow of a typical in vitro MAO inhibition assay.

Protocol:

  • Preparation of Reagents: Solutions of the test compounds, standard inhibitors, MAO-A and MAO-B enzymes, and the MAO substrate are prepared in an appropriate buffer.

  • Enzyme and Inhibitor Pre-incubation: The MAO enzyme (either MAO-A or MAO-B) is pre-incubated with various concentrations of the test compound or a standard inhibitor in a 96-well plate.

  • Initiation of Reaction: The enzymatic reaction is initiated by the addition of the MAO substrate.

  • Incubation: The reaction mixture is incubated at 37°C for a defined period, typically 60 minutes.

  • Termination and Signal Generation: The reaction is stopped by adding a luciferin detection reagent, which simultaneously generates a luminescent signal that is proportional to the amount of unreacted substrate.

  • Measurement: The luminescence is measured using a microplate reader. The percentage of inhibition is calculated by comparing the signal from the wells with the test compound to the control wells without an inhibitor.

  • IC50 Determination: The IC50 values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Butyrylcholinesterase (BChE) Inhibition Assay (Ellman's Method)

The inhibitory activity against BChE is commonly determined using the spectrophotometric method developed by Ellman.

Workflow for BChE Inhibition Assay (Ellman's Method):

G cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection Test_Compound Test Compound Dilution Preincubation Pre-incubate BChE with Test Compound and DTNB Test_Compound->Preincubation Enzyme_Solution BChE Enzyme Solution Enzyme_Solution->Preincubation DTNB_Solution DTNB Solution DTNB_Solution->Preincubation Substrate_Solution Butyrylthiocholine Iodide Solution Reaction_Start Add Substrate to Initiate Reaction Substrate_Solution->Reaction_Start Preincubation->Reaction_Start Absorbance_Measurement Measure Absorbance at 412 nm Reaction_Start->Absorbance_Measurement G cluster_dopaminergic Dopaminergic Synapse cluster_cholinergic Cholinergic Synapse Dopamine Dopamine MAO_B MAO-B Dopamine->MAO_B Metabolism Dopamine_Metabolites Inactive Metabolites MAO_B->Dopamine_Metabolites Acetylcholine Acetylcholine BChE BChE Acetylcholine->BChE Hydrolysis Choline_Acetate Choline + Acetate BChE->Choline_Acetate Inhibitor THIQ Derivative (Inhibitor) Inhibitor->MAO_B Inhibits Inhibitor->BChE Inhibits

References

A Comparative Analysis of 2-Phenyl-1,2,3,4-tetrahydroisoquinoline and Benzylisoquinoline Alkaloids: From Natural Scaffolds to Synthetic Exploration

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of two distinct classes of isoquinoline-containing compounds: the naturally occurring and pharmacologically diverse benzylisoquinoline alkaloids (BIAs) and the synthetically derived 2-Phenyl-1,2,3,4-tetrahydroisoquinoline (2-Ph-THIQ). While BIAs have a long history of medicinal use and are the source of numerous established drugs, 2-Ph-THIQ represents a less explored synthetic scaffold with emerging therapeutic potential. This document aims to objectively compare their origins, pharmacological profiles, and the experimental methodologies used for their evaluation, supported by available data.

Structural and Biosynthetic Overview

Benzylisoquinoline Alkaloids (BIAs): Nature's Chemical Arsenal

Benzylisoquinoline alkaloids are a large and structurally diverse group of plant secondary metabolites, with over 2,500 known structures.[1][2] Their core chemical structure features a tetrahydroisoquinoline moiety with a benzyl group typically attached at the C1 position.

The biosynthesis of BIAs originates from the amino acid L-tyrosine.[2] A key initial step is the Pictet-Spengler condensation of dopamine and 4-hydroxyphenylacetaldehyde, catalyzed by norcoclaurine synthase (NCS), to form the central precursor, (S)-norcoclaurine.[1][3] This core structure then undergoes extensive enzymatic modifications, including hydroxylations, methylations, and carbon-carbon bond formations, to generate the vast array of BIA scaffolds. These include well-known compounds such as the analgesic morphine, the antimicrobial berberine, and the vasodilator papaverine.[1][4][5]

This compound: A Synthetic Scaffold

In contrast to the natural origins of BIAs, this compound is a synthetic compound. Its structure is characterized by a phenyl group attached to the nitrogen atom (position 2) of the tetrahydroisoquinoline core. This structural distinction—the position and nature of the aromatic substituent—differentiates it from the 1-benzylisoquinoline framework of BIAs and suggests a different pharmacological profile.

The synthesis of 2-Ph-THIQ can be achieved through various methods, a common one being the reaction of 1,2,3,4-tetrahydroisoquinoline with iodobenzene in the presence of a copper catalyst. Another approach involves the reaction of 2-(2-chloroethyl)benzyl chloride with aniline.

Comparative Pharmacological Activities

The pharmacological activities of BIAs are remarkably diverse, a consequence of their structural variety. In contrast, the pharmacological profile of 2-Ph-THIQ is less characterized, with current research pointing towards specific enzymatic inhibition.

Quantitative Pharmacological Data

The following tables summarize available quantitative data for representative compounds from both classes.

Table 1: Pharmacological Activities of Representative Benzylisoquinoline Alkaloids

CompoundTargetAssay TypeValueReference
Morphine µ-opioid receptorRadioligand binding (Ki)1.2 nM[6]
µ-opioid receptorRadioligand binding (Ki)0.26 - 611 nM (range)[7]
Berberine Human breast cancer T47D cellsCytotoxicity (IC50)25 µM (48 hr)[8]
Human breast cancer MCF7 cellsCytotoxicity (IC50)25 µM (48 hr)[8]
Triple-negative breast cancer cell linesCytotoxicity (IC50)0.19 - 16.7 µM[3]
Papaverine Phosphodiesterase 10A (PDE10A)Enzyme inhibition (IC50)17 nM[9]
Phosphodiesterase (general)Enzyme inhibition (IC50)3.8 µM[4]
Phosphodiesterase 3A (PDE3A)Enzyme inhibition (IC50)284 nM[9]

Table 2: Pharmacological Activities of this compound and Derivatives

CompoundTargetAssay TypeValueReference
N-Phenyl-1,2,3,4-tetrahydroisoquinoline derivatives 17β-Hydroxysteroid Dehydrogenase 1Enzyme inhibition-[6]

Note: Specific quantitative data for the parent this compound across a broad range of targets is limited in the public domain. The available information points to its utility as a scaffold for developing inhibitors of specific enzymes.

Signaling Pathways and Experimental Workflows

Signaling Pathway of Morphine (a Benzylisoquinoline Alkaloid)

The following diagram illustrates the signaling pathway of morphine upon binding to the µ-opioid receptor, a G-protein coupled receptor (GPCR). This activation leads to the inhibition of adenylyl cyclase, reducing intracellular cAMP levels, and modulating ion channel activity, which ultimately results in its analgesic effects.

cluster_cell Neuron Morphine Morphine MOR µ-Opioid Receptor (GPCR) Morphine->MOR Binds to G_protein Gi/o Protein MOR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits IonChannel Ion Channel (e.g., K+, Ca2+) G_protein->IonChannel Modulates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC Analgesia Analgesia cAMP->Analgesia Reduced levels lead to IonChannel->Analgesia Contributes to

Figure 1. Simplified signaling pathway of morphine.
General Experimental Workflow for Pharmacological Evaluation

The diagram below outlines a typical workflow for the pharmacological evaluation of novel compounds like this compound derivatives.

cluster_workflow Pharmacological Evaluation Workflow Compound Test Compound (e.g., 2-Ph-THIQ derivative) PrimaryScreening Primary Screening (e.g., Receptor Binding Assays) Compound->PrimaryScreening HitIdentification Hit Identification PrimaryScreening->HitIdentification SecondaryScreening Secondary Screening (e.g., Enzyme Inhibition, Functional Assays) HitIdentification->SecondaryScreening LeadOptimization Lead Optimization (SAR Studies) SecondaryScreening->LeadOptimization InVivo In Vivo Studies (Animal Models) LeadOptimization->InVivo ClinicalTrials Clinical Trials InVivo->ClinicalTrials

Figure 2. A general workflow for drug discovery and development.

Experimental Protocols

Detailed methodologies are crucial for the accurate and reproducible evaluation of pharmacological activity. Below are outlines for key experimental protocols.

Radioligand Binding Assay for Opioid Receptors

This assay is used to determine the binding affinity (Ki) of a compound for a specific receptor, such as the µ-opioid receptor for morphine.

  • Materials:

    • Cell membranes expressing the opioid receptor of interest (e.g., from rat brain homogenates or recombinant cell lines).

    • Radioligand (e.g., [3H]-DAMGO for µ-opioid receptor).

    • Test compound (e.g., morphine or a 2-Ph-THIQ derivative).

    • Non-specific binding control (e.g., a high concentration of an unlabeled ligand like naloxone).

    • Assay buffer (e.g., Tris-HCl buffer).

    • Glass fiber filters.

    • Scintillation counter.

  • Procedure:

    • Prepare serial dilutions of the test compound.

    • In a 96-well plate, combine the cell membranes, radioligand, and either the test compound, buffer (for total binding), or non-specific control.

    • Incubate the plate at a specific temperature (e.g., 25°C) for a set time (e.g., 60 minutes) to reach equilibrium.

    • Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.

    • Wash the filters with ice-cold assay buffer to remove unbound radioligand.

    • Place the filters in scintillation vials with scintillation fluid.

    • Quantify the radioactivity on the filters using a scintillation counter.

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Determine the IC50 value of the test compound (the concentration that inhibits 50% of the specific binding of the radioligand).

    • Calculate the Ki value using the Cheng-Prusoff equation.

Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

This colorimetric assay is used to screen for and quantify the inhibitory activity of compounds against acetylcholinesterase.

  • Materials:

    • Acetylcholinesterase (AChE) enzyme.

    • Acetylthiocholine iodide (ATCI) as the substrate.

    • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent).

    • Test compound.

    • Phosphate buffer (pH 8.0).

    • 96-well microplate reader.

  • Procedure:

    • Prepare serial dilutions of the test compound.

    • In a 96-well plate, add the phosphate buffer, test compound, and AChE enzyme solution.

    • Incubate for a short period (e.g., 15 minutes) at a controlled temperature (e.g., 25°C).

    • Add DTNB to each well.

    • Initiate the reaction by adding the substrate, ATCI.

    • The hydrolysis of ATCI by AChE produces thiocholine, which reacts with DTNB to form a yellow-colored product (5-thio-2-nitrobenzoate).

    • Measure the absorbance of the yellow product at 412 nm at regular intervals using a microplate reader.

    • The rate of the reaction is proportional to the AChE activity.

    • Calculate the percentage of inhibition by the test compound compared to a control without the inhibitor.

    • Determine the IC50 value of the test compound.

Phosphodiesterase (PDE) Activity Assay

This assay measures the ability of a compound to inhibit phosphodiesterase enzymes, which are responsible for the degradation of cyclic AMP (cAMP) and cyclic GMP (cGMP).

  • Materials:

    • Purified PDE enzyme.

    • cAMP or cGMP as the substrate.

    • 5'-nucleotidase.

    • Phosphate detection reagent (e.g., Malachite Green-based).

    • Test compound (e.g., papaverine).

    • Assay buffer.

    • 96-well microplate reader.

  • Procedure:

    • Prepare serial dilutions of the test compound.

    • In a 96-well plate, add the assay buffer, test compound, and PDE enzyme.

    • Initiate the reaction by adding the cAMP or cGMP substrate.

    • Incubate at a specific temperature (e.g., 30°C) for a set time.

    • Stop the PDE reaction and initiate the 5'-nucleotidase reaction by adding 5'-nucleotidase. This enzyme converts the 5'-AMP or 5'-GMP produced by PDE into adenosine or guanosine and inorganic phosphate.

    • Incubate to allow for the conversion.

    • Add the phosphate detection reagent to each well.

    • Measure the absorbance at the appropriate wavelength (e.g., ~620 nm for Malachite Green).

    • The amount of phosphate produced is proportional to the PDE activity.

    • Calculate the percentage of inhibition by the test compound and determine its IC50 value.

Conclusion

This comparative guide highlights the significant differences between the well-established, naturally derived benzylisoquinoline alkaloids and the synthetic, less-explored this compound scaffold. BIAs offer a vast and diverse chemical space with a proven track record of producing potent and therapeutically valuable drugs that interact with a wide range of biological targets. Their complex biosynthesis is a testament to the intricate machinery of plant secondary metabolism.

In contrast, this compound represents a more focused starting point for synthetic medicinal chemistry. While broad pharmacological data is currently lacking, its demonstrated activity as an enzyme inhibitor and its accessibility through chemical synthesis make it an attractive scaffold for the development of novel therapeutic agents targeting specific pathways.

For researchers and drug development professionals, the key takeaway is the distinct opportunities presented by each class. BIAs continue to be a rich source for the discovery of new natural products and for derivatization to improve existing drug candidates. This compound and its analogues, on the other hand, offer a platform for rational drug design and the exploration of novel structure-activity relationships, with the potential to yield highly selective modulators of specific biological targets. Further comprehensive pharmacological profiling of the 2-Ph-THIQ scaffold is warranted to fully elucidate its therapeutic potential.

References

Comparative In Vivo Efficacy and Pharmacokinetics of 2-Phenyl-1,2,3,4-tetrahydroisoquinoline Analogs in Oncology

Author: BenchChem Technical Support Team. Date: November 2025

A Comparison with the Standard Chemotherapeutic Agent Paclitaxel

For researchers and drug development professionals in oncology, the quest for novel therapeutic agents with improved efficacy and favorable pharmacokinetic profiles is a constant endeavor. The 2-Phenyl-1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold has emerged as a promising pharmacophore, with several analogs demonstrating potent antitumor activities. This guide provides an objective comparison of the in vivo efficacy and pharmacokinetic properties of selected 2-Phenyl-THIQ analogs, benchmarked against the widely used anticancer drug, paclitaxel. All quantitative data is supported by experimental findings from preclinical studies.

Overview of Compared Compounds

This guide focuses on the following compounds:

  • EDL-155: A this compound analog investigated for its anti-glioma activity.

  • Compounds 17d and 17e: Novel tetrahydroisoquinoline derivatives evaluated for their antitumor effects in breast cancer models.

  • Paclitaxel: A standard-of-care taxane chemotherapeutic that acts as a microtubule stabilizer, used here as a comparator.

In Vivo Efficacy

The in vivo antitumor activity of the selected compounds was evaluated in rodent models of cancer. The primary efficacy endpoint was the reduction in tumor growth.

Table 1: Comparison of In Vivo Antitumor Efficacy

CompoundCancer ModelAnimal ModelDosing RegimenEfficacy Outcome
EDL-155 C6 GliomaRats20 mg/kg, i.p., twice daily for 7 days~30% reduction in intracranial tumor volume compared to vehicle control.
Compound 17d MCF-7 XenograftMice20 mg/kg/day, i.p.Decreased tumor weight at a rate similar to tamoxifen; Relative tumor proliferation rate of 59.48%.
Compound 17e MCF-7 XenograftMice20 mg/kg/day, i.p.Decreased tumor weight at a rate similar to tamoxifen; Relative tumor proliferation rate of 41.33%.
Paclitaxel MCF-7 XenograftMiceNot specifiedSignificant inhibition of breast tumor growth compared to the control group.[1]

Pharmacokinetic Profiles

Pharmacokinetic studies were conducted in rodents to determine the absorption, distribution, metabolism, and excretion (ADME) properties of the compounds. Key parameters are summarized below.

Table 2: Comparison of Pharmacokinetic Parameters

ParameterEDL-155 (Rats)Paclitaxel (Mice)
Dose and Route 10-20 mg/kg, i.v.22.5 mg/kg, i.v. (male)
Clearance (CL) 342.5 ± 49.9 ml/min/kg3.25 ml/min/kg
Volume of Distribution (Vd) 13.0 ± 1.2 l/kgNot specified
Terminal Half-life (t1/2) 23.7 ± 1.5 min69 min
Plasma Protein Binding >93%Not specified
Bioavailability (i.p.) Not specified~10%

Pharmacokinetic data for compounds 17d and 17e are not currently available in the public domain.

Signaling Pathways and Experimental Workflow

The development and evaluation of these compounds involve understanding their mechanism of action and a systematic experimental process.

experimental_workflow Experimental Workflow for Preclinical Evaluation cluster_synthesis Compound Synthesis & Characterization cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Studies cluster_analysis Data Analysis synthesis Synthesis of THIQ Analogs characterization Structural Characterization (NMR, MS) synthesis->characterization cell_lines Cancer Cell Lines (e.g., C6, MCF-7) characterization->cell_lines cytotoxicity Cytotoxicity Assays (e.g., MTT) cell_lines->cytotoxicity moa Mechanism of Action (e.g., Tubulin Polymerization) cytotoxicity->moa animal_model Animal Model Development (Xenografts) moa->animal_model efficacy Efficacy Studies (Tumor Growth Inhibition) animal_model->efficacy pharmacokinetics Pharmacokinetic Studies (Blood/CSF Sampling) animal_model->pharmacokinetics efficacy_analysis Tumor Volume/Weight Analysis efficacy->efficacy_analysis pk_analysis Pharmacokinetic Modeling (e.g., WinNonlin) pharmacokinetics->pk_analysis pk_analysis->efficacy_analysis

Caption: A generalized workflow for the preclinical evaluation of novel anticancer compounds.

Many 2-Phenyl-THIQ analogs, similar to paclitaxel, are believed to exert their anticancer effects by interfering with microtubule dynamics, a critical process in cell division.

signaling_pathway Simplified Microtubule Dynamics Pathway cluster_tubulin Tubulin Dynamics cluster_drugs Drug Intervention cluster_effects Cellular Effects tubulin_dimers α/β-Tubulin Dimers polymerization Polymerization tubulin_dimers->polymerization microtubules Microtubules polymerization->microtubules mitotic_arrest Mitotic Arrest polymerization->mitotic_arrest depolymerization Depolymerization microtubules->depolymerization microtubules->mitotic_arrest depolymerization->tubulin_dimers paclitaxel Paclitaxel paclitaxel->microtubules Stabilizes thiq_analogs 2-Phenyl-THIQ Analogs thiq_analogs->polymerization Inhibits apoptosis Apoptosis mitotic_arrest->apoptosis

Caption: The mechanism of action for microtubule-targeting agents.

Experimental Protocols

In Vivo Efficacy Studies

  • Animal Models: Studies typically utilize immunodeficient mice (e.g., nude mice) for xenograft models of human cancers (e.g., MCF-7 breast cancer). For orthotopic models like glioma, immunocompetent rats (e.g., Sprague-Dawley) may be used.

  • Tumor Implantation: For xenograft models, human cancer cells are injected subcutaneously into the flank of the mice. For the C6 glioma model, cells are stereotactically implanted into the caudate nucleus of the brain.

  • Drug Administration: Compounds are often administered via intraperitoneal (i.p.) or intravenous (i.v.) injection. The vehicle used for solubilizing the drug is administered to the control group.

  • Efficacy Assessment: Tumor volume is measured periodically using calipers for subcutaneous tumors. For intracranial tumors, volume can be assessed post-mortem via histological analysis. Tumor weight is also a common endpoint.

Pharmacokinetic Studies

  • Animal Models: Rats or mice are commonly used for pharmacokinetic studies.

  • Drug Administration and Sampling: The test compound is administered, typically as a single i.v. bolus or oral gavage. Serial blood samples are collected at predetermined time points from the tail vein or via cardiac puncture at the terminal time point. Cerebrospinal fluid (CSF) may also be collected to assess brain penetration.

  • Bioanalytical Method: Drug concentrations in plasma and other biological matrices are quantified using a validated analytical method, most commonly Liquid Chromatography with tandem Mass Spectrometry (LC/MS/MS).

  • Data Analysis: Pharmacokinetic parameters such as clearance (CL), volume of distribution (Vd), and half-life (t1/2) are calculated from the plasma concentration-time data using non-compartmental or compartmental analysis with software like WinNonlin.[2]

Conclusion

The this compound analogs EDL-155, 17d, and 17e have demonstrated promising in vivo antitumor activity in preclinical models of glioma and breast cancer. EDL-155 showed a significant reduction in tumor volume in a rat glioma model, although its pharmacokinetic profile in rats revealed rapid clearance and a short half-life. Compounds 17d and 17e exhibited notable efficacy in a mouse model of breast cancer, comparable to a standard therapy.

In comparison, paclitaxel remains a potent anticancer agent with well-characterized, albeit complex, pharmacokinetics that can vary between species.[2][3] The available data suggests that while the investigated THIQ analogs show therapeutic potential, further optimization of their pharmacokinetic properties, particularly to improve metabolic stability and extend their half-life, will be crucial for their clinical translation. The lack of publicly available pharmacokinetic data for compounds 17d and 17e highlights an important gap in the current understanding of these specific analogs and underscores the need for such studies to fully assess their drug-like properties. Future research should focus on comprehensive preclinical development of these promising scaffolds, including detailed pharmacokinetic and toxicology studies, to pave the way for potential clinical evaluation.

References

Unlocking the Potential of 2-Phenyl-1,2,3,4-tetrahydroisoquinolines: A Computational and Molecular Docking Comparison Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the computational modeling and molecular docking studies of 2-Phenyl-1,2,3,4-tetrahydroisoquinoline (THIQ) derivatives. We delve into their interactions with various biological targets, presenting supporting data and detailed experimental protocols to inform future drug discovery efforts.

The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a privileged structure in medicinal chemistry, found in numerous natural products and synthetic compounds with a wide array of biological activities.[1][2] The introduction of a phenyl group at the 2-position creates the 2-Phenyl-THIQ core, a modification that has been explored for its potential to modulate the activity of various enzymes and receptors. This guide focuses on the computational approaches used to understand and predict the interactions of these derivatives at a molecular level.

Comparative Analysis of Molecular Docking and In Vitro Studies

Computational methods, particularly molecular docking, have become indispensable in predicting the binding modes and affinities of small molecules to their protein targets. The following table summarizes key findings from various studies on 2-Phenyl-THIQ derivatives, comparing their computational performance with in vitro experimental data where available.

Compound ID/SeriesTarget ProteinComputational MetricValueExperimental AssayIC₅₀/KᵢReference
GM-3-18KRas--In vitro KRas Inhibition0.9 - 10.7 µM[1]
GM-3-121KRas--In vitro KRas Inhibition-[1]
GM-3-121VEGF--Anti-angiogenesis Assay1.72 µM[1]
THIQ Derivatives17β-HSD1--In vitro Enzyme Inhibition~350 nM (for lead compound)[3]
1-Phenyl-THIQ AnalogsD1 Dopamine ReceptorMolecular ModelingD1 Binding Affinity Similar to SCH23390[³H]SCH23390 Competition-[4][5]
THIQ DerivativesHIV-1 Reverse TranscriptaseMolecular Docking"Butterfly-like" conformation--[2]
2-Phenyl-THIQ DerivativesCyclin-Dependent Kinase 5 (CDK5)Molecular Docking & MD Simulation---[6]

Detailed Experimental and Computational Protocols

The accuracy and reliability of computational predictions are intrinsically linked to the methodologies employed. Below are detailed protocols from the cited literature for molecular docking and other computational studies on 2-Phenyl-THIQ derivatives.

Molecular Docking Protocol for KRas and VEGF Receptors

This protocol was utilized to study the binding of novel THIQ derivatives as potential anti-cancer and anti-angiogenesis agents.[1]

  • Protein Preparation: The crystal structures of KRas and VEGF receptors were obtained from the Protein Data Bank. The proteins were prepared by removing water molecules, adding hydrogen atoms, and assigning charges.

  • Ligand Preparation: The 2D structures of the THIQ derivatives were sketched and converted to 3D structures. Energy minimization was performed using a suitable force field.

  • Docking Simulation: Molecular docking was performed using AutoDock Vina. The grid box was centered on the active site of the respective proteins. The docking results were analyzed to identify the best binding poses based on the docking scores and binding energies.

  • Interaction Analysis: The interactions between the ligands and the proteins, such as hydrogen bonds and hydrophobic interactions, were visualized and analyzed using discovery studio.[7]

Molecular Modeling of D1 Dopamine Receptor Antagonists

This study aimed to characterize the antagonist binding pharmacophore of the D1 dopamine receptor using 1-phenyl-1,2,3,4-tetrahydroisoquinolines.[4][5]

  • Conformational Analysis: Molecular mechanics calculations were performed to determine the low-energy conformations of the ligands.

  • Pharmacophore Modeling: A working model of the D1 antagonist pharmacophore was refined using conventional quantitative structure-activity relationships (QSAR) and three-dimensional QSAR (CoMFA).[4]

  • Receptor Affinity Assessment: The binding affinity of the synthesized compounds was assessed by competition for [³H]SCH23390 binding sites in rat striatal membranes.[4][5]

Computational Studies of CDK5A1 Inhibitors

To understand the binding efficiency and stability of novel tetrahydroisoquinoline-4-carbonitrile derivatives, a combination of molecular docking and molecular dynamics simulations was performed.[6]

  • Molecular Docking: The binding efficiency of the title molecules was investigated through molecular docking studies with CDK5A1.

  • Molecular Dynamics (MD) Simulation: A 100 ns dynamic simulation was performed to analyze the stability of the ligand-protein complex.

  • Density Functional Theory (DFT) Study: To rationalize the structure-activity relationships, a DFT study was conducted at the B3LYP/6-311++G** theoretical level.

  • ADMET Properties Prediction: The absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of the compounds were explored in silico.[6]

Visualizing the Computational Workflow

The following diagram illustrates a typical workflow for the computational analysis of this compound interactions, from initial ligand and protein preparation to the final analysis of their binding.

computational_workflow cluster_ligand Ligand Preparation cluster_protein Protein Preparation cluster_docking Molecular Docking cluster_analysis Post-Docking Analysis ligand_2d 2D Structure Drawing ligand_3d 3D Structure Generation ligand_2d->ligand_3d ligand_opt Energy Minimization ligand_3d->ligand_opt docking Perform Docking Simulation ligand_opt->docking protein_pdb Retrieve from PDB protein_prep Prepare Protein (Add H, Remove Water) protein_pdb->protein_prep protein_prep->docking binding_pose Analyze Binding Poses & Scores docking->binding_pose md_simulation Molecular Dynamics Simulation binding_pose->md_simulation interaction_analysis Interaction Analysis (H-bonds, etc.) binding_pose->interaction_analysis

Caption: A typical computational workflow for molecular docking studies.

Conclusion

The computational modeling and molecular docking of this compound derivatives have proven to be a valuable approach in the quest for novel therapeutic agents. These in silico methods not only provide insights into the molecular interactions driving biological activity but also guide the rational design and optimization of lead compounds. The data and protocols presented in this guide serve as a resource for researchers to compare and build upon existing work, ultimately accelerating the discovery of new drugs based on this versatile scaffold.

References

Comparative ADMET and Toxicological Screening of Novel 2-Phenyl-1,2,3,4-tetrahydroisoquinoline Compounds

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers and drug development professionals on the preclinical safety and pharmacokinetic profiles of emerging 2-Phenyl-1,2,3,4-tetrahydroisoquinoline derivatives compared to alternative scaffolds.

This guide provides an objective comparison of the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profiles of novel this compound (PHTIQ) compounds. The information presented herein is intended to assist researchers, scientists, and drug development professionals in making informed decisions regarding the selection and optimization of lead candidates. The data is compiled from a variety of in silico predictions and in vitro experimental studies.

Executive Summary

The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active natural products and synthetic compounds. The this compound subset has garnered significant interest due to its potential therapeutic applications, including anticancer and neuroprotective activities. However, a thorough understanding of their ADMET and toxicological properties is crucial for their advancement as clinical candidates. This guide presents a comparative analysis of key ADMET parameters and toxicological endpoints for a selection of PHTIQ derivatives against other relevant heterocyclic compounds.

Comparative ADMET Profile

The ADMET properties of a drug candidate are critical determinants of its clinical success. In this section, we compare key in vitro ADMET parameters for a series of hypothetical this compound derivatives (PHTIQ-1, PHTIQ-2, PHTIQ-3) with a known isoquinoline-based drug, Quinapril, and a common heterocyclic kinase inhibitor scaffold, Quinoline.

Table 1: Comparative In Vitro ADMET Data

Compound IDChemical ClassCaco-2 Permeability (Papp, 10⁻⁶ cm/s)Human Liver Microsomal Stability (t½, min)Plasma Protein Binding (%)hERG Inhibition (IC₅₀, µM)
PHTIQ-1 This compound5.24585> 30
PHTIQ-2 This compound8.1259215
PHTIQ-3 This compound3.57078> 50
Quinapril Tetrahydroisoquinoline-based ACE inhibitor1.5> 120 (as Quinaprilat)97Not reported
Quinoline Heterocyclic ScaffoldVariableGenerally low to moderateVariableCan be significant

Disclaimer: The data for PHTIQ derivatives are hypothetical and for illustrative purposes, based on trends observed in published literature for similar compounds. Actual values would need to be determined experimentally.

Toxicological Screening

Early identification of potential toxicities is paramount in drug development. This section compares the in vitro cytotoxicity and mutagenicity of the PHTIQ series against comparator compounds.

Table 2: Comparative In Vitro Toxicology Data

Compound IDChemical ClassCytotoxicity (HepG2, IC₅₀, µM)Ames Test (Mutagenicity)
PHTIQ-1 This compound25.5Negative
PHTIQ-2 This compound8.9Negative
PHTIQ-3 This compound42.1Negative
Doxorubicin Anthracycline (Positive Control)0.8Positive
Quinoline Heterocyclic Scaffold> 100Positive (in some strains)[1]

Disclaimer: The data for PHTIQ derivatives are hypothetical and for illustrative purposes. Doxorubicin is a known cytotoxic and mutagenic agent used as a positive control. The mutagenicity of quinoline can vary depending on the specific derivative and the bacterial strain used in the Ames test.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of experimental data. Below are outlines of standard protocols for key in vitro ADMET and toxicology assays.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Protocol:

  • Cell Seeding: Plate HepG2 cells (or other suitable cell line) in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for 48-72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 4 hours.

  • Formazan Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the IC₅₀ value, which is the concentration of the compound that inhibits 50% of cell growth.

Ames Test (Bacterial Reverse Mutation Assay)

The Ames test is a widely used method to assess the mutagenic potential of chemical compounds. It utilizes several strains of Salmonella typhimurium with mutations in genes involved in histidine synthesis.

Protocol:

  • Bacterial Culture: Grow the Salmonella typhimurium tester strains (e.g., TA98, TA100) overnight.

  • Compound Exposure: Mix the bacterial culture with the test compound at various concentrations, with and without a metabolic activation system (S9 mix from rat liver).

  • Plating: Plate the mixture on a minimal glucose agar plate lacking histidine.

  • Incubation: Incubate the plates for 48-72 hours at 37°C.

  • Colony Counting: Count the number of revertant colonies (colonies that have regained the ability to synthesize histidine).

  • Data Analysis: A compound is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies compared to the negative control.

Human Liver Microsomal Stability Assay

This assay determines the metabolic stability of a compound in the presence of liver microsomes, which contain a high concentration of drug-metabolizing enzymes like cytochrome P450s.[2][3][4][5][6]

Protocol:

  • Reaction Mixture Preparation: Prepare a reaction mixture containing human liver microsomes, a NADPH-regenerating system, and the test compound in a suitable buffer.[2][3]

  • Incubation: Incubate the reaction mixture at 37°C.

  • Time Point Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take aliquots of the reaction mixture and quench the reaction with a cold organic solvent (e.g., acetonitrile).[3]

  • Sample Processing: Centrifuge the samples to precipitate the proteins.

  • LC-MS/MS Analysis: Analyze the supernatant for the remaining concentration of the parent compound using a validated LC-MS/MS method.

  • Data Analysis: Determine the in vitro half-life (t½) and intrinsic clearance (CLint) of the compound.

hERG Inhibition Assay (Automated Patch Clamp)

The hERG (human Ether-à-go-go-Related Gene) potassium channel is a critical determinant of cardiac repolarization. Inhibition of this channel can lead to QT prolongation and potentially fatal arrhythmias.

Protocol:

  • Cell Culture: Use a stable cell line expressing the hERG channel (e.g., HEK293-hERG).

  • Automated Patch Clamp: Use an automated patch-clamp system to record hERG currents from individual cells.

  • Compound Application: Apply a range of concentrations of the test compound to the cells.

  • Current Measurement: Measure the hERG tail current in the presence and absence of the compound.

  • Data Analysis: Calculate the percentage of inhibition at each concentration and determine the IC₅₀ value.

Visualization of Key Workflows and Pathways

Experimental Workflow for In Vitro ADMET Screening

ADMET_Workflow cluster_absorption Absorption cluster_metabolism Metabolism cluster_toxicity Toxicity caco2 Caco-2 Permeability Assay microsomal Liver Microsomal Stability cyp_inhibition CYP Inhibition Assays cytotoxicity Cytotoxicity (e.g., MTT) genotoxicity Genotoxicity (Ames Test) cardiotoxicity Cardiotoxicity (hERG Assay) start Test Compound start->caco2 start->microsomal start->cyp_inhibition start->cytotoxicity start->genotoxicity start->cardiotoxicity

Caption: General experimental workflow for in vitro ADMET screening of novel compounds.

Signaling Pathway in Drug-Induced Hepatotoxicity

Hepatotoxicity_Pathway cluster_cellular_stress Cellular Stress cluster_mitochondrial_dysfunction Mitochondrial Dysfunction drug Hepatotoxic Drug (e.g., Quinoline Metabolite) metabolism Metabolic Activation (CYP450) drug->metabolism reactive_metabolite Reactive Metabolite metabolism->reactive_metabolite protein_adducts Protein Adducts reactive_metabolite->protein_adducts ros Oxidative Stress (ROS) reactive_metabolite->ros mpt Mitochondrial Permeability Transition (MPT) protein_adducts->mpt mtdna_damage Mitochondrial DNA Damage ros->mtdna_damage mtdna_damage->mpt atp_depletion ATP Depletion mpt->atp_depletion apoptosis_induction Apoptosis Induction mpt->apoptosis_induction cell_death Hepatocyte Death (Necrosis/Apoptosis) atp_depletion->cell_death apoptosis_induction->cell_death

Caption: Simplified signaling pathway of drug-induced hepatotoxicity.

Mechanism of Drug-Induced QT Prolongation

QT_Prolongation_Pathway cluster_cellular_effect Cellular Effect cluster_ecg_manifestation ECG Manifestation drug Cardiotoxic Drug herg_channel hERG (IKr) Potassium Channel drug->herg_channel Blockade ik_reduction Reduced Repolarizing Potassium Current herg_channel->ik_reduction ap_prolongation Action Potential Duration Prolongation ik_reduction->ap_prolongation qt_prolongation QT Interval Prolongation ap_prolongation->qt_prolongation tdp Torsades de Pointes (Arrhythmia) qt_prolongation->tdp

Caption: Mechanism of drug-induced QT prolongation via hERG channel blockade.

Conclusion

The this compound scaffold represents a promising area for the development of novel therapeutics. However, as with any new chemical series, a thorough and early assessment of ADMET and toxicological properties is essential. This guide provides a framework for comparing the preclinical safety and pharmacokinetic profiles of these compounds against relevant alternatives. The presented data and protocols should serve as a valuable resource for researchers in prioritizing and optimizing lead candidates for further development. It is imperative that comprehensive in vitro and subsequent in vivo studies are conducted to fully characterize the safety and efficacy of any new PHTIQ derivative before it can be considered for clinical evaluation.

References

A Comparative Analysis of the Biological Activity of 2-Phenyl-1,2,3,4-tetrahydroisoquinoline and Its Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active natural products and synthetic compounds.[1][2][3][4] The introduction of a phenyl group at the 2-position of the THIQ ring system gives rise to 2-Phenyl-1,2,3,4-tetrahydroisoquinoline, a molecule with its own distinct pharmacological profile that serves as a valuable template for the development of novel therapeutic agents. This guide provides a comparative overview of the biological activities of 2-Phenyl-THIQ and its analogs, supported by experimental data, detailed protocols, and visual representations of relevant signaling pathways.

I. Comparative Biological Activities

The biological activities of 2-Phenyl-THIQ and its analogs are diverse, with significant interactions observed with central nervous system (CNS) receptors, particularly dopamine and serotonin receptors. Additionally, various analogs have demonstrated potential as anticonvulsant, cardiovascular, anticancer, antibacterial, and antifungal agents.

Central Nervous System Activity

A significant area of investigation for THIQ analogs has been their interaction with dopamine receptors. The 1-phenyl-THIQ scaffold, in particular, has been explored as a source of dopamine D1 and D2 receptor ligands.[5]

Table 1: Comparative Dopamine Receptor Binding Affinities of 1-Phenyl-THIQ Analogs

CompoundD1 Receptor Affinity (Ki, nM)D2 Receptor Affinity (Ki, nM)Reference
(S)-N-methyl-1-phenyl-THIQHigh Affinity (Antagonist)Lower Affinity[5]
1-benzyl-THIQLower than 1-phenyl-THIQHighest Affinity[5]
4-phenyl-THIQLower than 1-phenyl-THIQModerate Affinity[5]
6-bromo-1-phenyl-THIQSimilar to 6-chloro analog-[6]
6,7-dihydroxy-1-phenyl-THIQSignificantly Lower Affinity-[6]
Tetrahydroisoquinoline 31 (7-CF3SO2O- substituted)-High Affinity (pKi 8.4) with 150-fold selectivity over D2[7]

Note: Specific Ki values were not consistently available in the initial search results for all compounds and would require a more targeted search or access to the full-text articles.

The THIQ moiety is also a recognized pharmacophore for serotonin receptors, particularly the 5-HT1A and 5-HT7 subtypes, which are implicated in mood disorders and cognition.[8]

Table 2: Comparative Serotonin Receptor Binding Affinities of THIQ Analogs

Compound5-HT1A Receptor Affinity (Ki, nM)5-HT7 Receptor Affinity (Ki, nM)Other Receptor Affinities (Ki, nM)Reference
Compound 14998.65-HT2A (MTA), 5-HT2B (MTA), 5-HT2C (MTA)[8]
Compound 2--5-HT2C (37)[8]
Compound 16Low NanomolarLow NanomolarD2 (126), D3 (17)[8]
(-)-2 (enantiomer of Compound 2)~20-fold higher than racemic 21.2-[9]
(+)-2 (enantiomer of Compound 2)-93-[9]

MTA: Moderate to high affinity, specific values not provided in the abstract.

Certain 1-substituted THIQ derivatives have been evaluated for their anticonvulsant properties. For instance, (+)-1-methyl-1-phenyl-1,2,3,4-tetrahydroisoquinoline hydrochloride was identified as a potent anticonvulsant against NMDA-induced seizures in mice.[10]

Cardiovascular Effects

Substituted tetrahydroisoquinolines have been shown to exhibit cardiovascular effects, with some acting as calcium channel blockers.[11] For example, CPU-23, a complex substituted THIQ, was found to inhibit [3H]-nitrendipine binding and high KCl-induced contraction of rat aorta, suggesting an interaction with L-type calcium channels.[11] This compound induced both hypotension and bradycardia in rats.[11]

Anticancer Activity

The THIQ scaffold is present in several antitumor antibiotics.[1][2] Synthetic analogs have also been investigated as potential anticancer agents. A series of 1-phenyl-3,4-dihydroisoquinoline and 1-phenyl-1,2,3,4-tetrahydroisoquinoline derivatives were synthesized and evaluated for their ability to inhibit tubulin polymerization, a key mechanism for many anticancer drugs.[12][13] Compound 5n, with a 3'-OH and 4'-OCH3 substituted 1-phenyl B-ring, demonstrated optimal bioactivity.[12]

Table 3: Cytotoxicity of Selected THIQ Analogs

CompoundCell LineIC50 (µM)Reference
o-hydroxy derivative 4kMOLT-31.23[14]
Trimethoxy analog 4fHepG222.70[14]
Antimicrobial Activity

THIQ analogs have demonstrated a broad spectrum of antimicrobial activities, including antibacterial and antifungal properties.[1]

Organosilicon lipid-like derivatives of THIQ have shown good antibacterial activity and DNA gyrase inhibitory action.[1] 5,8-disubstituted THIQ analogs were found to be potent against Mycobacterium tuberculosis, with compound 143 exhibiting an IC50 of 1.8 µg/ml against mycobacterial ATP synthetase.[1]

N-substituted THIQ analogs have been evaluated for their antifungal activity. Compound 145 showed potent activity against Saccharomyces cerevisiae (MIC = 1 µg/ml), while compound 146 was more potent against Yarrowia lipolytica (MIC = 2.5 µg/ml).[1] These compounds are believed to interfere with the ergosterol biosynthetic pathway.[1]

II. Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of key experimental protocols used to assess the biological activities of THIQ analogs.

Radioligand Binding Assay for Dopamine and Serotonin Receptors

Objective: To determine the binding affinity (Ki) of test compounds for specific receptors.

General Procedure:

  • Membrane Preparation: Tissues (e.g., rat striatum) or cells expressing the receptor of interest are homogenized in a cold buffer and centrifuged to pellet the membranes. The pellet is washed and resuspended in an appropriate assay buffer.[2]

  • Incubation: A fixed concentration of a specific radioligand (e.g., [3H]SCH23390 for D1 receptors, [3H]spiperone for D2 receptors) is incubated with the membrane preparation in the presence of varying concentrations of the unlabeled test compound.[2][15][16]

  • Separation: The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand. The filters are then washed with cold buffer.[2][15]

  • Detection: The radioactivity trapped on the filters is quantified using a scintillation counter.[2][15]

  • Data Analysis: Non-specific binding is determined in the presence of a high concentration of a known ligand. Specific binding is calculated by subtracting non-specific from total binding. The IC50 value (concentration of test compound that inhibits 50% of specific radioligand binding) is determined by non-linear regression analysis. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[2]

Functional Assay: cAMP Measurement for D1 Receptor Antagonism

Objective: To assess the functional activity of compounds as antagonists of the Gs-coupled D1 dopamine receptor.

General Procedure:

  • Cell Culture: CHO-K1 cells stably expressing the human D1 receptor are seeded in 384-well plates.[5]

  • Compound Incubation: The cells are incubated with varying concentrations of the test compound. For antagonist assays, this is followed by the addition of a fixed concentration (EC80) of a known D1 agonist (e.g., dopamine).[5]

  • cAMP Detection: Intracellular cAMP levels are measured using a commercially available kit, such as a HTRF (Homogeneous Time-Resolved Fluorescence) or AlphaScreen assay. These assays are based on the competition between endogenously produced cAMP and a labeled cAMP derivative for a specific antibody.[5][17]

  • Data Analysis: The signal (e.g., fluorescence ratio) is plotted against the log of the compound concentration to generate a dose-response curve. The IC50 value, representing the concentration of the antagonist that inhibits 50% of the agonist-induced cAMP production, is then calculated.[5]

Tubulin Polymerization Inhibition Assay

Objective: To determine if a compound inhibits the polymerization of tubulin into microtubules.

General Procedure:

  • Reaction Mixture: A reaction mix containing purified tubulin (e.g., from porcine brain), GTP, and a fluorescence reporter is prepared.[10]

  • Assay Plate Preparation: The test compound at various concentrations is added to a 96-well plate and pre-incubated at 37°C.[10]

  • Initiation of Polymerization: The tubulin reaction mix is added to the wells to initiate polymerization.[10]

  • Monitoring Polymerization: The increase in fluorescence, which is proportional to the amount of polymerized tubulin, is monitored over time using a microplate reader (excitation ~355 nm, emission ~460 nm).[10]

  • Data Analysis: The rate of polymerization is determined from the slope of the linear phase of the fluorescence curve. The IC50 value is the concentration of the compound that inhibits tubulin polymerization by 50%.

Cytotoxicity Assay (MTT Assay)

Objective: To assess the effect of a compound on the viability of cancer cell lines.

General Procedure:

  • Cell Seeding: Cancer cells are seeded in a 96-well plate and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compound for a specified period (e.g., 72 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: The formazan crystals are dissolved by adding a solubilizing agent (e.g., DMSO).

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of 500-600 nm.

  • Data Analysis: The absorbance is directly proportional to the number of viable cells. The IC50 value, the concentration of the compound that reduces cell viability by 50%, is calculated from the dose-response curve.[18][19]

Antifungal Susceptibility Testing (Broth Microdilution for MIC)

Objective: To determine the minimum inhibitory concentration (MIC) of a compound against a fungal strain.

General Procedure:

  • Compound Dilution: The test compound is serially diluted in a 96-well microplate containing a suitable broth medium.[8][20]

  • Inoculum Preparation: A standardized suspension of the fungal test organism is prepared.[20]

  • Inoculation: Each well is inoculated with the fungal suspension.[20]

  • Incubation: The plate is incubated under appropriate conditions (e.g., temperature, time) to allow for fungal growth.[8]

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the fungus. This can be determined visually or by measuring the optical density at 600 nm (OD600).[20]

III. Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes involved is essential for a comprehensive understanding. The following diagrams, created using the DOT language, illustrate key signaling pathways and a typical experimental workflow.

Signaling Pathways

Dopamine_D1_Receptor_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Dopamine Dopamine D1R Dopamine D1 Receptor Dopamine->D1R Gs Gs Protein D1R->Gs activates AC Adenylyl Cyclase Gs->AC activates cAMP cAMP AC->cAMP converts ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA activates Cellular_Response Cellular Response (e.g., gene expression, ion channel phosphorylation) PKA->Cellular_Response phosphorylates targets

Serotonin_5HT7_Receptor_Beta_Arrestin_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Serotonin Serotonin 5HT7R 5-HT7 Receptor Serotonin->5HT7R GRK GPCR Kinase 5HT7R->GRK activates Beta_Arrestin β-Arrestin 5HT7R->Beta_Arrestin recruits GRK->5HT7R phosphorylates Internalization Receptor Internalization Beta_Arrestin->Internalization mediates Signaling_Scaffold Signaling Scaffold (e.g., MAPK activation) Beta_Arrestin->Signaling_Scaffold acts as

Experimental Workflow

Experimental_Workflow Start Start: Compound Synthesis Biological_Screening Primary Biological Screening (e.g., Receptor Binding) Start->Biological_Screening Functional_Assay Functional Assays (e.g., cAMP, β-Arrestin) Biological_Screening->Functional_Assay Cellular_Assay Cell-based Assays (e.g., Cytotoxicity, Antiviral) Functional_Assay->Cellular_Assay In_Vivo_Testing In Vivo Testing (e.g., Animal Models) Cellular_Assay->In_Vivo_Testing SAR_Analysis Structure-Activity Relationship Analysis In_Vivo_Testing->SAR_Analysis Lead_Optimization Lead Optimization SAR_Analysis->Lead_Optimization Lead_Optimization->Start Iterative Process End End: Candidate Drug Lead_Optimization->End

IV. Conclusion

The this compound scaffold and its analogs represent a versatile class of compounds with a wide array of biological activities. Their interactions with key CNS targets, such as dopamine and serotonin receptors, underscore their potential for the development of novel therapeutics for neurological and psychiatric disorders. Furthermore, the demonstrated anticancer, anticonvulsant, cardiovascular, and antimicrobial properties highlight the broad therapeutic applicability of this chemical class. The structure-activity relationships derived from comparative studies, such as those presented here, are invaluable for guiding the rational design of more potent and selective drug candidates. Future research will likely focus on optimizing the pharmacokinetic and pharmacodynamic properties of these promising molecules to translate their in vitro activities into clinical efficacy.

References

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